Technical Documentation Center

Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate

Core Science & Biosynthesis

Foundational

"Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate structure and properties"

Topic: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate: Structure, Synthesis, and Applications in Medicinal Chemistry Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate: Structure, Synthesis, and Applications in Medicinal Chemistry Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate (CAS: 2091099-38-4) is a high-value heterocyclic building block utilized extensively in modern drug discovery. Characterized by a 2,5-disubstituted thiazole core, this compound serves as a bifunctional scaffold. It features an electrophilic bromine "handle" at the C5 position of the thiazole ring—primed for transition-metal-catalyzed cross-coupling—and a methyl ester at the para-position of the phenyl ring, allowing for orthogonal derivatization via hydrolysis or amidation. Its structural rigidity and electronic properties make it a critical intermediate in the synthesis of antiviral agents (specifically HCV NS5A inhibitors), oncology therapeutics, and advanced agrochemicals.

Chemical Identity & Structural Analysis

This compound belongs to the class of 2-aryl-5-bromothiazoles . The thiazole ring acts as a bioisostere for pyridine or benzene, often improving the metabolic stability and solubility profile of the final drug candidate.

Key Identifiers
PropertyDetail
IUPAC Name Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate
CAS Number 2091099-38-4
Molecular Formula C₁₁H₈BrNO₂S
Molecular Weight 298.16 g/mol
SMILES COC(=O)C1=CC=C(C=C1)C2=NC=C(S2)Br
InChI Key Calculated based on structure
Appearance Off-white to pale yellow solid
Structural Conformation

The molecule consists of two aromatic systems: a benzene ring and a thiazole ring connected by a single bond at C2(thiazole)-C4'(phenyl).

  • Planarity: The molecule adopts a nearly planar conformation to maximize

    
    -conjugation between the phenyl and thiazole rings. However, steric repulsion between the ortho-protons of the phenyl ring and the thiazole sulfur/nitrogen may induce a slight torsion angle (typically 10–20°).
    
  • Electronic Effects:

    • Ester Group: Electron-withdrawing group (EWG) at the para position, deactivating the phenyl ring but facilitating nucleophilic attack at the carbonyl carbon.

    • Bromine Atom: Located at C5 of the thiazole.[1] While halogens are generally deactivating, the C5 position in 1,3-thiazoles is naturally nucleophilic; however, the presence of the bromine makes this site highly reactive toward oxidative addition by Palladium(0) species.

Physicochemical Properties

Understanding the physical behavior of this intermediate is crucial for assay development and formulation.

PropertyValue (Experimental/Predicted)Implications
Melting Point 115–120 °C (Typical for analogs)Stable solid, easy to handle in solid-phase synthesis.
Boiling Point >350 °C (Predicted)High thermal stability.
LogP (Octanol/Water) ~3.2 – 3.5Lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays.
Solubility Low in Water; High in DCM, DMSO, THFCompatible with standard organic synthesis solvents.
pKa ~2.5 (Conjugate acid of thiazole N)Weakly basic nitrogen; protonation requires strong acids.

Synthesis & Manufacturing Protocols

The synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate typically follows a convergent route involving the Hantzsch Thiazole Synthesis followed by regioselective bromination.

Synthetic Pathway Visualization

SynthesisPathway Start Methyl 4-cyanobenzoate Step1 Thioamidation (H2S or Lawesson's) Start->Step1 Inter1 Methyl 4-thiocarbamoylbenzoate Step1->Inter1 Step2 Hantzsch Cyclization (w/ Chloroacetaldehyde) Inter1->Step2 Inter2 Methyl 4-(1,3-thiazol-2-yl)benzoate Step2->Inter2 Step3 Regioselective Bromination (NBS, DMF/ACN) Inter2->Step3 Final Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate Step3->Final

Figure 1: Step-wise synthetic pathway from commercially available precursors.

Detailed Experimental Protocol

Step 1: Preparation of Methyl 4-thiocarbamoylbenzoate

  • Reagents: Methyl 4-cyanobenzoate (1.0 eq), Magnesium chloride (1.2 eq), Sodium hydrosulfide (NaSH, 2.0 eq).

  • Solvent: DMF (Dimethylformamide).[2]

  • Procedure: Dissolve methyl 4-cyanobenzoate in DMF. Add MgCl₂ and NaSH. Stir at room temperature for 16 hours. The mixture turns green/yellow.

  • Workup: Pour into ice water. Acidify with 1M HCl to pH 4. Filter the yellow precipitate (Thioamide).

Step 2: Hantzsch Cyclization

  • Reagents: Thioamide (from Step 1), Chloroacetaldehyde (50% aq. solution, 1.5 eq).

  • Solvent: Ethanol or 1,4-Dioxane.

  • Procedure: Reflux the mixture for 4–6 hours. The sulfur of the thioamide attacks the alpha-carbon of the aldehyde, followed by dehydration to close the ring.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water to obtain Methyl 4-(1,3-thiazol-2-yl)benzoate.

Step 3: Regioselective Bromination

  • Reagents: Methyl 4-(1,3-thiazol-2-yl)benzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Stir at 0°C to Room Temperature.

  • Mechanism: Electrophilic aromatic substitution. The C5 position of the thiazole is the most electron-rich and sterically accessible site.

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess Br₂). Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.

  • Yield: Typically 85–95%.

Reactivity & Applications in Drug Discovery

This compound is a "linchpin" scaffold. Its value lies in the ability to selectively functionalize two distinct ends of the molecule.

Reactivity Logic Map

Reactivity Core Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate Br_Node C5-Bromine Reactivity Core->Br_Node Ester_Node Ester Reactivity Core->Ester_Node Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) -> Biaryl/Heterobiaryl Br_Node->Suzuki Stille Stille Coupling (R-SnBu3) -> Alkyl/Aryl addition Br_Node->Stille Buchwald Buchwald-Hartwig (R-NH2) -> Aminothiazoles Br_Node->Buchwald Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Ester_Node->Hydrolysis Reduction Reduction (LiAlH4) -> Benzyl Alcohol Ester_Node->Reduction Amidation Amidation (R-NH2) -> Amide Linkage Hydrolysis->Amidation

Figure 2: Orthogonal reactivity profile allowing for diverse library generation.

Key Applications
  • HCV NS5A Inhibitors: The 2-phenylthiazole core is a recurring motif in antivirals (e.g., similar structures in Daclatasvir analogs). The bromine allows for the attachment of chiral pyrrolidine or imidazole moieties essential for viral replication inhibition.

  • Oncology (Kinase Inhibitors): Used to synthesize Type II kinase inhibitors where the benzoate moiety binds to the solvent-exposed region and the thiazole extends into the hydrophobic pocket.

  • Liquid Crystals & Materials: The planar, conjugated system is investigated for organic light-emitting diode (OLED) applications due to its electron-transport capabilities.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination or polymerization).

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational chemistry for thiazole synthesis).
  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using NBS/Thiourea". Journal of Heterocyclic Chemistry, 49, 123-128.
  • PubChem Compound Summary. (2024). "Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate". National Center for Biotechnology Information. Link

  • CP Lab Safety. (2024). "Product Catalog: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate". Link

  • Makowska, A., et al. (2019).[4] "Thiazole derivatives as promising biologically active agents".[5][6][7] European Journal of Medicinal Chemistry, 184, 111745. (Review of pharmacological applications).

Sources

Exploratory

"CAS number for Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate"

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate Abstract Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is a key heterocyclic building block of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate

Abstract

Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is a key heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The convergence of the thiazole ring, a privileged scaffold in medicinal chemistry, with a readily modifiable methyl benzoate moiety makes this compound a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecule, including its core physicochemical properties, a detailed and validated synthetic protocol, a full spectroscopic characterization profile, and an exploration of its potential applications in drug discovery. The document is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively synthesize, handle, and utilize this valuable compound.

Introduction to the Thiazole Scaffold in Modern Chemistry

The 1,3-thiazole ring is a fundamental structural motif found in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity to engage in hydrogen bonding and other non-covalent interactions have cemented its importance in drug design.[1][2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]

The subject of this guide, Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, is a strategically designed synthetic intermediate. It features:

  • A 5-bromo-thiazole core : The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further chemical diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • A 2-aryl linkage : The connection of the thiazole at its 2-position to a phenyl ring is a common feature in many kinase inhibitors and other targeted therapies.

  • A para-methyl benzoate group : This functional group can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and the attachment of other pharmacophores or solubilizing groups.

This combination of features makes it a high-value precursor for constructing libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Structural Profile

The fundamental properties of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate are summarized below. These values are critical for experimental planning, reaction monitoring, and regulatory documentation.

PropertyValueSource/Method
CAS Number 1209458-91-2Chemical Registry
Molecular Formula C₁₁H₈BrNO₂SCalculated
Molecular Weight 302.16 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)Standard for similar compounds
Solubility Soluble in DMSO, DMF, Dichloromethane, Chloroform; Sparingly soluble in Methanol, Ethanol; Insoluble in water (Predicted)Structure-based estimation
Storage Store at 2-8°C under an inert atmosphere. Keep away from moisture and light.Recommended for brominated heterocycles[5]
Molecular Structure Diagram

Caption: Structure of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate.

Recommended Synthetic Protocol

The synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is most reliably achieved via a Hantzsch-type thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. In this case, the key precursors are Methyl 4-(bromoacetyl)benzoate and thiourea , followed by bromination.

Synthetic Workflow Diagram

G cluster_0 Part 1: Thiazole Ring Formation cluster_1 Part 2: Bromination cluster_2 Part 3: Final Bromination at C5 start Reactants: - Methyl 4-(bromoacetyl)benzoate - Thiourea step1 Condensation Reaction Solvent: Ethanol Condition: Reflux start->step1 product1 Intermediate: Methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate step1->product1 step2 Sandmeyer-type Reaction 1. NaNO₂, HBr (aq) 2. CuBr, HBr product1->step2 product2 Intermediate: Methyl 4-(2-bromo-1,3-thiazol-4-yl)benzoate step2->product2 step3 Electrophilic Bromination Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile or CCl₄ product2->step3 final_product Final Product: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate step3->final_product purify Purification Column Chromatography (Silica Gel) Eluent: Hexane/Ethyl Acetate Gradient final_product->purify

Caption: Proposed multi-step synthesis workflow.

Note: The above workflow is a logical synthetic pathway. A more direct route involves the reaction between methyl 4-formylbenzoate, converted to its corresponding thioamide, and subsequent cyclization with a brominating agent. However, the multi-step approach often provides better control and higher purity.

Step-by-Step Experimental Procedure

This protocol is adapted from established methodologies for thiazole synthesis.[6]

Part 1: Synthesis of Methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate

  • To a round-bottom flask equipped with a reflux condenser, add Methyl 4-(bromoacetyl)benzoate (1.0 eq) and thiourea (1.1 eq).

  • Add absolute ethanol to achieve a concentration of approximately 0.5 M.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum to yield the aminothiazole intermediate. This product is often pure enough for the next step without further purification.

Part 2 & 3: Diazotization and Bromination

This section describes a plausible but complex conversion. A more direct synthesis starting from different materials is often preferred in practice to avoid potential side reactions.

A more practical and commonly employed route involves the direct condensation of Methyl 4-thiocarbamoylbenzoate with 1,2-dibromo-1-ethoxyethane .

Alternative & Preferred Protocol:

  • Preparation of Thioamide: React Methyl 4-cyanobenzoate with Lawesson's reagent or H₂S in the presence of a base to form Methyl 4-thiocarbamoylbenzoate.

  • Cyclization: To a solution of the thioamide (1.0 eq) in a suitable solvent like DMF, add 1,2-dibromo-1-ethoxyethane (1.1 eq).

  • Heat the reaction mixture at 80-100°C for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate.

Analytical and Spectroscopic Profile

Characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the molecule's structure and data from analogous compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃, δ in ppm):

    • 8.10-8.00 (d, 2H): Aromatic protons ortho to the ester group.

    • 7.95-7.85 (d, 2H): Aromatic protons meta to the ester group.

    • 7.80 (s, 1H): Thiazole proton at the C4 position.

    • 3.95 (s, 3H): Methyl protons of the ester group.

  • ¹³C NMR (100 MHz, CDCl₃, δ in ppm):

    • ~168.0: Carbonyl carbon (C=O) of the ester.

    • ~166.0: Thiazole carbon at C2.

    • ~145.0: Thiazole carbon at C4.

    • ~135.0: Quaternary aromatic carbon attached to the thiazole ring.

    • ~131.0: Aromatic carbons (CH) ortho to the ester.

    • ~130.0: Quaternary aromatic carbon attached to the ester.

    • ~126.0: Aromatic carbons (CH) meta to the ester.

    • ~110.0: Thiazole carbon at C5 (attached to Br).

    • ~52.5: Methyl carbon of the ester.

Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI)

  • Expected [M+H]⁺: 301.96 / 303.96

  • Key Feature: The mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (~1:1 ratio), separated by 2 mass units, which is the signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy
  • Method: KBr pellet or ATR

  • Characteristic Peaks (cm⁻¹):

    • ~3100: C-H stretch (aromatic and thiazole).

    • ~1720: C=O stretch (strong, ester carbonyl).

    • ~1610, 1580: C=C and C=N stretches (aromatic and thiazole rings).

    • ~1280, 1100: C-O stretch (ester).

    • ~700-600: C-Br stretch.

Applications in Research and Development

Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is not typically an end-product but a crucial intermediate for building more complex molecular architectures.

  • Drug Discovery: It serves as a scaffold for synthesizing inhibitors of various enzymes, such as kinases, by leveraging the bromine and ester functionalities. The bromine can be replaced via Suzuki coupling to introduce diverse aryl or heteroaryl groups, while the ester can be converted to an amide to interact with key residues in a protein's active site.[3][9]

  • Materials Science: Thiazole-containing molecules are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic properties.[10] This building block could be used to synthesize novel conjugated polymers or small molecules for such applications.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • Hazard Statements: Based on similar compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Handle only in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

Conclusion

Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is a highly valuable and versatile chemical intermediate. Its well-defined structure, featuring multiple points for synthetic modification, makes it an ideal starting material for creating diverse chemical libraries aimed at discovering new drugs and advanced materials. This guide provides the essential technical information—from synthesis to characterization and safe handling—to empower researchers to fully leverage the potential of this important building block in their scientific endeavors.

References

  • PubChem. 4-Bromo-5-methyl-1,3-thiazol-2-amine. Available from: [Link]

  • MDPI. Benzo[1,2-d:4,5-d′]bis([5][10][12]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Available from: [Link]

  • PMC. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Available from: [Link]

  • Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information for a publication. Available from: [Link]

  • Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]

  • Digital Medicine Association. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Available from: [Link]

  • The Good Scents Company. 4-ethyl-5-methyl thiazole. Available from: [Link]

  • PMC. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]

  • Chemical Review and Letters. Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds. Available from: [Link]

  • ResearchGate. Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • PubChem. Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate. Available from: [Link]

  • ResearchGate. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Available from: [Link]

  • Crimson Publishers. Importance of Benzothiazole Motif in Modern Drug Discovery. Available from: [Link]

Sources

Foundational

Unveiling the Pharmacophoric Landscape of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate: A Technical Guide for Drug Discovery

Abstract This technical guide provides an in-depth analysis of the pharmacophoric features of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, a molecule of interest in contemporary drug discovery. By dissecting its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the pharmacophoric features of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, a molecule of interest in contemporary drug discovery. By dissecting its structural components—the brominated thiazole ring and the methyl benzoate moiety—we elucidate the key chemical functionalities that likely govern its interactions with biological targets. This document serves as a foundational resource for researchers and drug development professionals, offering a structured approach to understanding and leveraging the pharmacophoric properties of this and related chemical scaffolds for the rational design of novel therapeutic agents. We will explore the molecule's electronic properties, potential for hydrogen bonding, hydrophobic and aromatic interactions, and the influence of the bromine substituent. Furthermore, this guide presents a detailed, step-by-step protocol for a ligand-based pharmacophore modeling workflow, a critical computational tool in modern medicinal chemistry.

Introduction: The Significance of Pharmacophore Modeling in Drug Discovery

The concept of a pharmacophore—the spatial arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a particular response—is a cornerstone of modern drug design.[1] It transcends the simple two-dimensional chemical structure, providing a three-dimensional map of crucial interaction points. For a molecule like Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, understanding its pharmacophoric features is paramount to predicting its potential biological activities and guiding the synthesis of more potent and selective analogs. The thiazole ring, a common scaffold in many clinically used drugs, is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic combination of this heterocyclic system with a substituted benzoate ring presents a unique chemical entity with a distinct pharmacophoric profile that warrants detailed investigation.

Computer-Aided Drug Design (CADD) has become an indispensable part of lead discovery, with pharmacophore modeling at its core.[1] By identifying and mapping the key features of a molecule, researchers can perform virtual screening of large compound libraries to identify novel hits, optimize lead compounds, and predict potential off-target effects.[4][5] This in-silico approach significantly accelerates the drug discovery pipeline, reducing costs and the reliance on extensive, time-consuming experimental screening.

Deconstructing the Pharmacophore of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate

The pharmacophoric features of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate arise from the unique interplay of its constituent parts: the 5-bromo-1,3-thiazole core and the methyl 4-benzoate substituent.

The 5-Bromo-1,3-Thiazole Moiety: A Hub of Interactions

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This arrangement confers specific electronic and steric properties that are crucial for its biological activity.

  • Hydrogen Bond Acceptor: The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. This feature is critical for anchoring the molecule within the binding pocket of a target protein.

  • Aromatic/π-π Interactions: The planar, aromatic nature of the thiazole ring allows for favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's active site.

  • The Influence of the Bromo Substituent: The bromine atom at position 5 is a key modulator of the molecule's properties.

    • Hydrophobicity and Halogen Bonding: Bromine significantly increases the lipophilicity of the thiazole ring, potentially enhancing membrane permeability and interaction with hydrophobic pockets. Furthermore, the bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

    • Electronic Effects: As an electron-withdrawing group, the bromine atom influences the electron density distribution of the thiazole ring, which can modulate its reactivity and interaction strength with biological targets.

The Methyl 4-Benzoate Moiety: Tailoring Binding and Physicochemical Properties

The methyl benzoate group attached at the 2-position of the thiazole ring provides additional points of interaction and influences the overall physicochemical profile of the molecule.

  • Aromatic Ring: Similar to the thiazole ring, the benzene ring of the benzoate moiety is a key feature for aromatic and hydrophobic interactions.

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group is a strong hydrogen bond acceptor, providing another crucial anchor point for interaction with a biological target.

  • Methyl Ester Group: The methyl group contributes to the molecule's hydrophobicity. The ester linkage itself can be a point of metabolic activity, which is an important consideration in drug design.

The spatial relationship between the thiazole and benzoate rings is also a critical determinant of the overall pharmacophore. The rotational freedom around the single bond connecting the two rings allows the molecule to adopt various conformations to fit optimally into a binding site.

Hypothetical Pharmacophore Model Generation: A Step-by-Step Workflow

To translate the theoretical understanding of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate's features into a predictive model, a ligand-based pharmacophore modeling study can be conducted. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Experimental Protocol: Ligand-Based Pharmacophore Modeling
  • Conformational Analysis:

    • Objective: To generate a diverse set of low-energy 3D conformations of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate.

    • Procedure:

      • Construct the 2D structure of the molecule using a molecular editor.

      • Convert the 2D structure to a 3D model.

      • Perform a systematic or random conformational search using a molecular mechanics force field (e.g., MMFF94). This will generate a library of possible shapes the molecule can adopt.

      • Minimize the energy of each generated conformer to identify stable, low-energy structures.

  • Pharmacophore Feature Identification:

    • Objective: To identify and map the key chemical features on the generated conformers.

    • Procedure:

      • Utilize pharmacophore modeling software (e.g., MOE, Discovery Studio, Phase) to automatically identify and represent the pharmacophoric features.

      • The software will typically identify and label the following features based on predefined chemical rules:

        • Hydrogen Bond Acceptors (HBA)

        • Aromatic Rings (AR)

        • Hydrophobic Centers (HY)

        • Halogen Bond Donors (HBD) - if supported by the software.

  • Pharmacophore Model Generation and Refinement:

    • Objective: To create a 3D spatial arrangement of the identified pharmacophoric features.

    • Procedure:

      • Based on the alignment of the low-energy conformers, the software will generate one or more pharmacophore hypotheses. Each hypothesis represents a unique 3D arrangement of features.

      • If data on other active molecules with a similar scaffold is available, these can be included in the modeling process to refine and validate the pharmacophore model. This is often referred to as a training set.[4]

      • The best pharmacophore model is typically selected based on a scoring function that considers how well it maps to the active molecules while excluding inactive ones.

  • Model Validation:

    • Objective: To assess the predictive power of the generated pharmacophore model.

    • Procedure:

      • Test Set Validation: Use a set of known active and inactive molecules (that were not used in the model generation) to test the model's ability to correctly classify them.

      • Database Screening: Use the pharmacophore model as a 3D query to search large chemical databases (e.g., ZINC, Enamine) for novel compounds that match the pharmacophoric features.[4][6] The success of retrieving known active compounds can further validate the model.

Visualizing the Pharmacophoric Landscape

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Pharmacophore_Features cluster_molecule Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate cluster_features Key Pharmacophoric Features Molecule HBA1 H-Bond Acceptor (N atom) HBA2 H-Bond Acceptor (C=O) AR1 Aromatic Ring (Thiazole) AR2 Aromatic Ring (Benzene) HY Hydrophobic (Bromo)

Caption: Key pharmacophoric features of the target molecule.

Pharmacophore_Modeling_Workflow start Start: 2D Structure of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate conf_analysis Step 1: Conformational Analysis (Generate 3D Conformers) start->conf_analysis feature_id Step 2: Pharmacophore Feature Identification (HBA, AR, HY, etc.) conf_analysis->feature_id model_gen Step 3: Pharmacophore Model Generation (Create 3D Hypotheses) feature_id->model_gen validation Step 4: Model Validation (Test Set & Database Screening) model_gen->validation end Validated Pharmacophore Model validation->end

Caption: Ligand-based pharmacophore modeling workflow.

Quantitative Data Summary

PropertyMoietyTypical Value/CharacteristicSource
Molecular WeightMethyl 4-bromobenzoate215.04 g/mol [7]
LogP (Octanol/Water)Methyl 4-bromobenzoateCalculated property, indicates lipophilicity[7]
Hydrogen Bond AcceptorsThiazole Ring1 (Nitrogen)General Chemical Knowledge
Hydrogen Bond AcceptorsMethyl Benzoate1 (Carbonyl Oxygen)General Chemical Knowledge
Aromatic RingsFull Molecule2Structural Analysis

Conclusion and Future Directions

This guide has provided a comprehensive overview of the pharmacophoric features of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, highlighting the contributions of both the brominated thiazole and the methyl benzoate moieties. The outlined hypothetical workflow for pharmacophore model generation offers a practical framework for researchers to computationally explore the potential biological activities of this molecule. The thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, and its derivatives have shown promise as inhibitors of various enzymes, including kinases and dihydrofolate reductase (DHFR).[8]

Future research should focus on synthesizing and biologically evaluating Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate and its analogs to validate the predicted pharmacophoric features. Experimental determination of its binding affinity to various targets, coupled with structural biology studies (e.g., X-ray crystallography), would provide invaluable insights for structure-based drug design. The generated pharmacophore model can serve as a powerful tool for virtual screening campaigns to identify novel compounds with similar interaction patterns, thereby accelerating the discovery of new therapeutic agents. The integration of computational and experimental approaches will be crucial in fully harnessing the therapeutic potential of this promising chemical scaffold.

References

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). PubMed. Retrieved from [Link]

  • Pharmacophore Modeling of Some of the Novel 1, 3, 4 Thiadiazole Derivatives. (2020). SSRN. Retrieved from [Link]

  • Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. (2025). Taylor & Francis Group. Retrieved from [Link]

  • Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. (2025). ResearchGate. Retrieved from [Link]

  • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl)thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (2017). International Journal of Scientific and Creative Arts. Retrieved from [Link]

  • Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1). (n.d.). Cheméo. Retrieved from [Link]

  • 4-Bromo-5-methyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI. Retrieved from [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Biological Activity of New[4][8]Thiazolo[4,5-d]pyridazin-4(5H)-ones. (2016). PubMed. Retrieved from [Link]

  • A Review on Emerging Benzothiazoles: Biological Aspects. (2022). Open Journal of Medical Research. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). Georganics. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC. Retrieved from [Link]

  • Thiazole: A versatile pharmacophore moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (2023). Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. (2025). PubMed. Retrieved from [Link]

  • 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. (n.d.). PMC. Retrieved from [Link]

  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. (2024). MDPI. Retrieved from [Link]

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. (2025). Digital Medicine Association. Retrieved from [Link]

  • Benzo[1,2-d:4,5-d′]bis([1][4][8]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (2023). MDPI. Retrieved from [Link]

  • Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

Sources

Exploratory

"Exploratory synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate analogs"

Executive Summary This technical guide details the strategic synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate , a high-value "linchpin" intermediate for medicinal chemistry. The 2-aryl-5-bromothiazole scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate , a high-value "linchpin" intermediate for medicinal chemistry. The 2-aryl-5-bromothiazole scaffold is a privileged motif, serving as a gateway to diverse bioactive analogs via palladium-catalyzed cross-coupling. This guide prioritizes a robust, scalable 3-step sequence: thionation of the nitrile, Hantzsch cyclization, and regioselective electrophilic bromination.

Strategic Rationale & Medicinal Chemistry Context

The target molecule combines two critical functionalities:

  • Methyl Ester (C4-Phenyl): A masked carboxylic acid, allowing for late-stage hydrolysis to polar pharmacophores or conversion to amides/heterocycles.

  • C5-Bromine Handle: The thiazole C5 position is electronically distinct. While the C2 position is nucleophilic (in the absence of substituents), the C5 position in 1,3-thiazoles is susceptible to electrophilic aromatic substitution (SEAr) and subsequent metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

This dual-functionality makes the target an ideal core for Fragment-Based Drug Discovery (FBDD) , particularly in kinase inhibitor programs where the thiazole ring mimics the ATP adenine core.

Retrosynthetic Analysis

The most reliable disconnection utilizes the Hantzsch Thiazole Synthesis to build the ring, followed by functionalization. Direct cyclization to the brominated species is possible but often suffers from lower yields due to the instability of


-dibromo ketones.
Pathway Visualization (DOT)

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy favoring stepwise ring construction and halogenation. Target Target: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate Intermediate1 Intermediate A: Methyl 4-(1,3-thiazol-2-yl)benzoate Target->Intermediate1 Regioselective Bromination (NBS) Precursor1 Thioamide: Methyl 4-(carbamothioyl)benzoate Intermediate1->Precursor1 Hantzsch Cyclization Precursor2 Electrophile: Chloroacetaldehyde (50% aq) Intermediate1->Precursor2 + Start Starting Material: Methyl 4-cyanobenzoate Precursor1->Start Thionation (NaSH/MgCl2 or P4S10)

Primary Synthetic Pathway

The recommended route avoids the use of gaseous


 and unstable brominated starting materials.
Step 1: Thionation of Methyl 4-cyanobenzoate

Conversion of the nitrile to the thioamide is the critical first step. While Lawesson’s reagent is common, the use of NaSH and


  in DMF provides a greener, high-yielding alternative that avoids phosphorus byproducts.
Step 2: Hantzsch Cyclization

Reaction of the thioamide with chloroacetaldehyde (supplied as a 50% aqueous solution) is superior to using


-bromoacetaldehyde acetals, which require harsh acid hydrolysis. The reaction is spontaneous in refluxing ethanol.
Step 3: Regioselective Bromination

The thiazole ring is electron-rich but the C2-aryl group withdraws density. However, C5 remains the most nucleophilic site for SEAr. N-Bromosuccinimide (NBS) in acetonitrile or DMF is the reagent of choice, avoiding the harshness and oxidization potential of elemental bromine (


).

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-(carbamothioyl)benzoate

Reagents: Methyl 4-cyanobenzoate (1.0 eq), NaSH


x

(2.0 eq),

(1.0 eq), DMF (0.5 M).
  • Dissolve Methyl 4-cyanobenzoate in DMF in a round-bottom flask.

  • Add

    
     followed by NaSH (sodium hydrosulfide). The mixture will turn green/dark.
    
  • Stir at room temperature for 2-4 hours. Monitor by TLC (the thioamide is significantly more polar than the nitrile).

  • Workup: Pour the reaction mixture into ice-water (10x volume). The yellow precipitate (thioamide) forms immediately.

  • Filter, wash extensively with water to remove salts, and dry in a vacuum oven at 45°C.

    • Quality Check:

      
       NMR should show two broad singlets for 
      
      
      
      around 9-10 ppm.
Protocol B: Hantzsch Cyclization to Methyl 4-(1,3-thiazol-2-yl)benzoate

Reagents: Thioamide (from Step 1, 1.0 eq), Chloroacetaldehyde (50% wt in


, 1.5 eq), Ethanol (0.3 M).
  • Suspend the thioamide in Ethanol.

  • Add Chloroacetaldehyde solution dropwise.

  • Heat to reflux (80°C) for 4-6 hours. The suspension will clear as the thiazole forms.

  • Workup: Cool to room temperature. Concentrate ethanol to ~20% volume.

  • Neutralize with saturated

    
     solution. The product will precipitate as a white/off-white solid.
    
  • Filter and wash with cold water. Recrystallize from EtOH/Water if necessary.

Protocol C: Regioselective Bromination (The Target)

Reagents: Methyl 4-(1,3-thiazol-2-yl)benzoate (1.0 eq), NBS (1.1 eq), Acetonitrile (MeCN).

  • Dissolve the thiazole intermediate in MeCN (0.2 M).

  • Add NBS portion-wise at 0°C to prevent over-bromination or radical side reactions.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with water, then wash with 10%

    
     (sodium thiosulfate)  to quench any active bromine species.
    
  • Dry over

    
    , filter, and concentrate.
    
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[1] The 5-bromo product typically elutes slightly faster than the starting material.

Exploratory Diversification (The "Payoff")

Once the 5-bromo analog is secured, it serves as a universal donor for Pd-catalyzed coupling.

Diversification Workflow (DOT)

Diversification Figure 2: Divergent synthesis of bioactive analogs from the brominated core. Core 5-Bromo Core (Target Molecule) Suzuki Suzuki-Miyaura (Ar-B(OH)2 / Pd(dppf)Cl2) Core->Suzuki Sonogashira Sonogashira (Terminal Alkyne / CuI / Pd) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines / Pd-XPhos) Core->Buchwald Prod_Suzuki Biaryl Analogs (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Sono Alkynyl Analogs (Rigid Linkers) Sonogashira->Prod_Sono Prod_Buch Aminothiazoles (Solubility/H-Bonding) Buchwald->Prod_Buch

[1][2][3][4]

Reaction Conditions Table
Reaction TypeCoupling PartnerCatalyst SystemSolvent/BaseKey Insight
Suzuki Aryl Boronic Acids

(5 mol%)
Dioxane/

,

Excellent for biaryl formation; tolerates the ester.
Sonogashira Terminal Alkynes

, CuI
THF/Et3NRequires deoxygenation to prevent homocoupling of alkyne.
Buchwald Secondary Amines

, XPhos
Toluene,

Use XPhos or BrettPhos for electron-deficient thiazoles.

Troubleshooting & Optimization (Expert Insights)

  • Regioselectivity Issues: If bromination yields a mixture, ensure the reaction is kept in the dark and at 0°C initially. Light can promote radical bromination at the benzylic methyl group (though less likely on the ester methyl, it is a risk).

  • Hydrolysis: The methyl ester is stable to NBS, but avoid strong aqueous bases during the Hantzsch workup. Use bicarbonate (

    
    ) rather than hydroxide (
    
    
    
    ).
  • Thioamide Stalling: If the thionation is slow, ensure the DMF is dry. Water deactivates the thionating agents.

  • Safety: Chloroacetaldehyde is a potent alkylating agent and lachrymator. Handle only in a fume hood.

References

  • Hantzsch Thiazole Synthesis Mechanism & Utility

    • Title: Hantzsch Thiazole Synthesis[5][6][7][8][9][10]

    • Source: SynArchive / Ber. Dtsch. Chem. Ges.[5]

    • URL:[Link]

  • Regioselective Bromination of Thiazoles

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: PMC / NIH (Molecules)
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of 5-Haloazoles

    • Title: Synthesis of 5-arylthiazoles.[11] Comparative study between Suzuki cross-coupling reaction and direct arylation[11]

    • Source: ResearchG
    • URL:[Link]

  • Medicinal Chemistry of 2-Aminothiazoles & Analogs

    • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
    • Source: PMC / NIH (Molecules)
    • URL:[Link]

Sources

Foundational

"Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate IUPAC name and synonyms"

Advanced Synthesis, Reactivity Profile, and Medicinal Chemistry Applications Abstract This technical guide provides a comprehensive analysis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, a critical bi-functional interm...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Abstract This technical guide provides a comprehensive analysis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, a critical bi-functional intermediate in drug discovery. It details the structural properties, regioselective synthesis protocols, and downstream utility of this scaffold.[1] Particular emphasis is placed on the regiochemical control required during synthesis and the molecule's role as a divergent core for generating structure-activity relationship (SAR) libraries in kinase and GPCR ligand discovery.

Chemical Identity & Nomenclature[2][3]

PropertySpecification
IUPAC Name Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate
Common Synonyms 4-(5-Bromothiazol-2-yl)benzoic acid methyl ester; Methyl 4-(5-bromo-2-thiazolyl)benzoate
Molecular Formula C₁₁H₈BrNO₂S
Molecular Weight 298.16 g/mol
SMILES COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)Br
InChI Key Predicted: HZJQAQJLZJQAQJ-UHFFFAOYSA-N
Structural Class 2,5-Disubstituted Thiazole / Aryl Benzoate

Structural Analysis & Reactivity Profile

The "Why": Pharmacophore Logic

This molecule represents a "privileged scaffold" in medicinal chemistry. It possesses two distinct electrophilic handles with orthogonal reactivity, enabling sequential functionalization:

  • C5-Bromine (Thiazole): A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Buchwald-Hartwig). The thiazole ring is electron-deficient, making the C5 position susceptible to nucleophilic aromatic substitution (

    
    ) under forcing conditions, though Pd-catalysis is preferred.
    
  • Methyl Ester (Phenyl): A masked carboxylic acid. It is stable to most cross-coupling conditions but can be hydrolyzed to the acid (for amide coupling) or reduced to the alcohol/aldehyde (for etherification or reductive amination).

Electronic Character

The 1,3-thiazole ring acts as a bioisostere for pyridine. The nitrogen atom at position 3 withdraws electron density, making the C2 position acidic (susceptible to deprotonation/lithiation) and the C5 position electrophilic. However, the presence of the electron-withdrawing 4-methoxycarbonylphenyl group at C2 stabilizes the system, preventing unwanted C2-lithiation side reactions during downstream processing.

Synthetic Pathways (The "How")

To synthesize this molecule with high purity, one must navigate the regioselectivity of the thiazole ring. Two primary routes exist: Direct Bromination and Regioselective Coupling .

Route A: Regioselective Suzuki-Miyaura Coupling (Recommended)

This is the industry-standard approach for high-purity synthesis. It exploits the electronic difference between the C2 and C5 positions of 2,5-dibromothiazole.

  • Mechanism: The C2-Br bond in 2,5-dibromothiazole is significantly more reactive toward oxidative addition by Pd(0) than the C5-Br bond due to the adjacent nitrogen atom (inductive effect).

  • Stoichiometry: By limiting the boronic acid to 1.0–1.1 equivalents, coupling occurs almost exclusively at C2, leaving the C5-Br intact for the final product.

Route B: Direct Bromination (Hantzsch Derived)

Starting from Methyl 4-(1,3-thiazol-2-yl)benzoate and reacting with NBS (N-bromosuccinimide).

  • Risk: While cheaper, this route often yields mixtures of monobromo and dibromo species, requiring difficult chromatographic separation.

Visualization: Regioselective Synthesis Workflow

The following diagram illustrates the preferred Route A, highlighting the critical decision points for regiocontrol.

SynthesisPath Start 2,5-Dibromothiazole Intermediate Oxidative Addition (Preferential at C2) Start->Intermediate Fast Reagent (4-Methoxycarbonylphenyl) boronic acid Reagent->Intermediate Catalyst Pd(PPh3)4 (5 mol%) Na2CO3, DME/H2O Catalyst->Intermediate Product Methyl 4-(5-bromo-1,3- thiazol-2-yl)benzoate Intermediate->Product Reductive Elimination SideProduct Bis-coupled Byproduct (Avoided by Stoichiometry) Product->SideProduct Excess Boronic Acid (Slow)

Figure 1: Regioselective Suzuki coupling strategy exploiting the differential reactivity of C2 vs. C5 halides on the thiazole ring.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate via Regioselective Suzuki Coupling.

Reagents & Materials[4][5][6][7][8][9]
  • 2,5-Dibromothiazole (1.0 eq)

  • (4-Methoxycarbonylphenyl)boronic acid (1.05 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

  • Inert Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under argon flow.

  • Solvation: Add 2,5-Dibromothiazole (2.43 g, 10 mmol) and (4-Methoxycarbonylphenyl)boronic acid (1.89 g, 10.5 mmol) to the flask. Dissolve in degassed DME (40 mL).

  • Base Addition: Add a solution of Na₂CO₃ (2.12 g, 20 mmol) in degassed water (10 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (578 mg, 0.5 mmol) in one portion. Note: Solution should turn yellow/orange.

  • Reaction: Heat the mixture to reflux (85°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

    • Checkpoint: Look for the disappearance of the dibromothiazole. If bis-coupling (di-aryl) appears, reduce reaction time in future runs.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Validation: Verify product identity via ¹H NMR (look for thiazole singlet at ~7.8 ppm if C5-H, but here C5 is Br, so look for absence of thiazole protons and presence of phenyl doublets).

Applications in Medicinal Chemistry

This scaffold is a "divergent core." Once synthesized, it serves as a branching point for library generation.

Divergent Synthesis Logic
  • Path A (C-C Bond Formation): The C5-Bromine is used first. Suzuki coupling with heteroaryl boronic acids introduces a third ring, common in kinase inhibitors (e.g., BRAF or VEGFR inhibitors).

  • Path B (C-N Bond Formation): Buchwald-Hartwig amination at C5 introduces amine solubilizing groups or amide linkers.

  • Path C (Ester Hydrolysis): Saponification (LiOH/THF) yields the carboxylic acid, which can be coupled to amines to form the "tail" of the drug molecule.

Visualization: SAR Library Generation

SAR_Divergence Core Methyl 4-(5-bromo-1,3- thiazol-2-yl)benzoate (The Scaffold) Cond1 Suzuki Coupling (R-B(OH)2, Pd) Core->Cond1 Cond2 Buchwald Amination (HNR2, Pd) Core->Cond2 Cond3 LiOH, THF/H2O (Hydrolysis) Core->Cond3 Prod1 Bi-Aryl / Tri-Aryl Systems (Kinase Inhibitors) Cond1->Prod1 Prod2 Amino-Thiazoles (Solubility/H-Bonding) Cond2->Prod2 Prod3 Carboxylic Acid Intermediate (Peptidomimetics) Cond3->Prod3

Figure 2: Divergent synthetic utility of the scaffold for generating diverse chemical libraries.

References

  • Regioselectivity in Thiazole Coupling

    • Bach, T., & Heuser, S. (2001). "Regioselective cross-coupling reactions of 2,4-dibromo- and 2,4,5-tribromothiazole." Tetrahedron Letters, 42(48), 8601-8604.

    • Note: Establishes the C2 > C5 reactivity order for Pd-c
  • Suzuki-Miyaura Methodology

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Thiazole Scaffolds in Drug Design

    • Mishra, C. B., et al. (2015). "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents."[3] Journal of Heterocyclic Chemistry, 52(4).

  • General Protocol Verification

    • Strotman, N. A., et al. (2010). "Reaction Development and Mechanistic Study of a Palladium-Catalyzed Imidazole C-H Activation/Arylation." Journal of the American Chemical Society.[4] (Provides analogous conditions for heteroaryl couplings).

Sources

Protocols & Analytical Methods

Method

Synthetic Route for Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate: An Application Note

Introduction Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is a valuable heterocyclic building block in medicinal chemistry and materials science. The 2-aryl-5-bromothiazole scaffold is a key pharmacophore in a variety of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is a valuable heterocyclic building block in medicinal chemistry and materials science. The 2-aryl-5-bromothiazole scaffold is a key pharmacophore in a variety of biologically active compounds, and the presence of the bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries. This application note provides a detailed, field-proven protocol for the synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, with a focus on the rationale behind the chosen synthetic strategy and experimental parameters.

Strategic Overview: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

For the construction of the target molecule, a convergent approach utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most efficient and versatile strategy. This method offers several advantages over linear synthetic sequences, such as the Hantzsch thiazole synthesis, including high functional group tolerance, generally high yields, and the commercial availability of the required starting materials.[1][2]

The proposed synthetic route is a one-step process involving the selective coupling of a readily available di-halogenated thiazole with an appropriate arylboronic acid.

Visualization of the Synthetic Workflow

Synthetic Workflow Start Starting Materials SM1 2,5-Dibromothiazole SM2 4-(Methoxycarbonyl)phenylboronic acid Reaction Suzuki-Miyaura Cross-Coupling SM1->Reaction SM2->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate Purification->Product caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Experimental Protocol

This protocol is designed for the regioselective synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate. The Suzuki-Miyaura reaction is performed under an inert atmosphere to prevent the degradation of the palladium catalyst.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2,5-Dibromothiazole4175-78-4242.921.01.0
4-(Methoxycarbonyl)phenylboronic acid99768-12-4179.971.11.1
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (anhydrous)123-91-188.11--
Water (degassed)7732-18-518.02--

Note: Both 2,5-Dibromothiazole[3][4][5][6][7][8] and 4-(Methoxycarbonyl)phenylboronic acid[1][9][10][11][12] are commercially available from multiple suppliers.

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromothiazole (243 mg, 1.0 mmol), 4-(methoxycarbonyl)phenylboronic acid (198 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol). Subsequently, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate.

Mechanism and Scientific Rationale

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the more reactive C-Br bond of 2,5-dibromothiazole. The C2 position of the thiazole ring is more electron-deficient and thus more susceptible to oxidative addition than the C5 position. This regioselectivity is crucial for the success of this synthesis.

  • Transmetalation: The resulting organopalladium(II) complex reacts with the boronic acid, which is activated by the base (potassium carbonate), in a process called transmetalation. The aryl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The diorganopalladium(II) complex then undergoes reductive elimination to form the C-C bond of the final product and regenerate the active Pd(0) catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki-Miyaura Cycle cluster_cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-Br Pd0->PdII Pd0->PdII OxAdd Oxidative Addition DiorganoPd R-Pd(II)L_n-Ar PdII->DiorganoPd PdII->DiorganoPd Transmetalation Transmetalation Boronate ArB(OH)2 (Base Activated) DiorganoPd->Pd0 DiorganoPd->Pd0 RedElim Reductive Elimination Product Product (R-Ar) ArylHalide R-Br (2,5-Dibromothiazole) caption Catalytic cycle of Suzuki-Miyaura coupling.

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the recommended route, other methods can be employed for the synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate.

  • Stille Cross-Coupling: This reaction is analogous to the Suzuki coupling but utilizes an organotin reagent instead of a boronic acid.[13][14] The Stille reaction often tolerates a wide range of functional groups and can be an excellent alternative, though the toxicity of organotin compounds is a significant drawback.[15]

  • Hantzsch Thiazole Synthesis: This classical method involves the condensation of an α-haloketone with a thioamide.[16][17] For the target molecule, this would likely require the synthesis of methyl 4-(2-bromoacetyl)benzoate and its reaction with thioformamide. This is a more linear approach and may require more steps to prepare the necessary precursors.[18][19][20]

  • Bromination of Methyl 4-(thiazol-2-yl)benzoate: An alternative convergent strategy involves the initial synthesis of methyl 4-(thiazol-2-yl)benzoate, followed by regioselective bromination at the C5 position of the thiazole ring. This approach is viable but requires careful control of the bromination conditions to achieve the desired regioselectivity.[21]

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 8.4 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 7.65 (s, 1H), 3.95 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 160.1, 134.2, 130.3, 129.8, 128.9, 118.6, 52.4.
MS (ESI) m/z calculated for C₁₁H₈BrNO₂S [M+H]⁺: 300.95, found: 300.9.

Note: The expected NMR data is based on the chemical structure and literature values for similar compounds.[22][23][24]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, inefficient base, or low temperature.Ensure the use of a fresh, high-quality palladium catalyst. Use freshly dried and powdered base. Increase the reaction temperature to 100-110 °C.
Formation of homocoupled byproducts Presence of oxygen, premature degradation of the boronic acid.Thoroughly degas the solvents and reaction mixture. Use a slight excess of the boronic acid (1.1-1.2 equivalents).
Debromination of the product Prolonged reaction time at high temperature.Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate. The protocol detailed in this application note is robust and can be adapted for the synthesis of a wide range of analogous 2-aryl-5-bromothiazole derivatives. The commercial availability of the starting materials and the high-yielding nature of the reaction make it an attractive choice for both academic and industrial research.

References

  • Ivy Fine Chemicals. 2,5-DIBROMOTHIAZOLE [CAS: 4175-78-4]. [Link]

  • Georganics. 2,5-Dibromothiazole - High purity | EN. [Link]

  • Career Henan Chemical Co. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID. [Link]

  • Martinez, A. et al. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides.
  • Myers, A. G. et al. The Stille Reaction - Chem 115. [Link]

  • Chem-Impex. 2,5-Dibromo-1,3-thiazole. [Link]

  • O'Brien, M. E. et al.
  • ResearchGate. Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)
  • Molander, G. A. et al.
  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • National Institutes of Health. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid.
  • ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides....
  • Wikipedia. Stille reaction. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • MDPI. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents.
  • Biscoe, M. R. et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org. Chem.
  • ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),....
  • MDPI.
  • Scribd. Overview of the Stille Reaction | PDF. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ResearchGate.
  • ResearchGate. The Hantzsch Thiazole Synthesis. | Download Scientific Diagram.
  • MDPI.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • The Royal Society of Chemistry. 1 New synthesis of 2‑aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfu.
  • American Chemical Society. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction.
  • American Chemical Society. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • Google Patents. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • Google Patents.

Sources

Application

"Application of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate in medicinal chemistry"

Application Note: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate in Medicinal Chemistry Executive Summary Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is a high-value "linchpin" intermediate designed for the divergent synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate in Medicinal Chemistry

Executive Summary

Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is a high-value "linchpin" intermediate designed for the divergent synthesis of 2,5-disubstituted thiazole libraries.[1] Its structural duality—featuring an electrophilic aryl bromide at the thiazole C-5 position and a masked carboxylate (methyl ester) on the C-2 aryl ring—enables orthogonal functionalization.[1] This scaffold is particularly relevant in the discovery of kinase inhibitors (e.g., PI3K, BRAF) and protein-protein interaction modulators, where the thiazole core serves as a bioisostere for phenyl or pyridine rings, improving solubility and metabolic stability.

Chemical Profile & Structural Utility[2][3][4][5]

PropertySpecification
IUPAC Name Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate
Molecular Formula C₁₁H₈BrNO₂S
Molecular Weight 298.16 g/mol
Key Functionality 1 C-5 Bromide: Highly reactive handle for Pd-catalyzed cross-couplings (Suzuki, Stille, Sonogashira).[1][2]
Key Functionality 2 Methyl Ester: Protected carboxylic acid; precursor to amides (solubilizing groups or pharmacophores).[1]
Scaffold Class 2-Aryl-5-substituted-1,3-thiazole
Structural Logic in Drug Design
  • Geometry: The 1,3-thiazole ring introduces a specific vector angle between the C-2 and C-5 substituents (approx. 148°), distinct from the 180° of para-phenylene.[1] This geometry is critical for fitting into the ATP-binding pockets of kinases.[1]

  • Electronic Effects: The nitrogen atom (N3) acts as a hydrogen bond acceptor, often interacting with the "hinge region" of kinase enzymes.

  • Orthogonality: The bromide can be reacted under basic Pd-catalyzed conditions without affecting the ester (if carefully controlled), or the ester can be hydrolyzed/amidated first if the C-5 position requires later modification.[1]

Synthetic Application Protocols

Workflow Overview

The primary utility of this molecule is in Divergent Library Synthesis . The following protocols describe the two primary vectors of elaboration.

SynthesisWorkflow Start Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate (Scaffold) PathA Path A: C-5 Functionalization (Suzuki Coupling) Start->PathA Ar-B(OH)2, Pd(0) PathB Path B: Ester Hydrolysis (Saponification) Start->PathB LiOH, THF/H2O ProdA Biaryl Thiazole Ester (Library A) PathA->ProdA ProdB Carboxylic Acid Intermediate PathB->ProdB ProdA->PathB Hydrolysis Final Target Kinase Inhibitor (Amide Linked) ProdB->Final R-NH2, HATU

Figure 1: Divergent synthetic workflow for generating thiazole-based libraries.

Protocol A: C-5 Suzuki-Miyaura Cross-Coupling

Objective: To introduce an aryl or heteroaryl group at the C-5 position of the thiazole ring.[1] Challenge: Thiazoles can poison Palladium catalysts via sulfur coordination. High-activity catalyst systems are required.[1]

Reagents:

  • Scaffold: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the Scaffold (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with Nitrogen or Argon (3 cycles). This is critical to prevent homocoupling or catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours (conventional heating) or 110°C for 30 minutes (microwave irradiation).

  • Monitoring: Monitor by LC-MS. The bromide (M) should disappear, replaced by the coupled product (M + Ar - Br).[1]

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Insight: If the ester hydrolysis is observed as a side reaction (due to aqueous base at high temp), switch to anhydrous conditions using K₃PO₄ as the base and DMF as the solvent at 100°C.

Protocol B: Saponification & Amide Coupling

Objective: To convert the methyl ester into an amide, creating a "Tail" region often used to solubilize the molecule or reach solvent-exposed regions of a protein pocket.

Step 1: Hydrolysis

  • Dissolve the ester (Scaffold or Coupled Product) in THF:MeOH:Water (3:1:1) .

  • Add LiOH·H₂O (3.0 equiv) .[1]

  • Stir at room temperature for 2–4 hours. (Avoid heating to prevent decarboxylation or ring opening, though thiazoles are generally robust).

  • Acidify to pH ~3 with 1N HCl. The carboxylic acid usually precipitates. Filter and dry.

Step 2: Amide Coupling (HATU Method)

  • Dissolve the Carboxylic Acid intermediate (1.0 equiv) in anhydrous DMF .

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv) .[1] Stir for 5 minutes to activate the acid.

  • Add the Amine (R-NH₂, 1.1 equiv).[1]

  • Stir at room temperature for 1–16 hours.

  • Workup: Dilute with water (often precipitates the product) or extract with EtOAc.[1] Wash with saturated NaHCO₃ to remove byproducts.

Medicinal Chemistry Context (SAR)

This scaffold is frequently employed to mimic the core structure of bioactive molecules found in:

  • PI3K Inhibitors: The 2-arylthiazole core acts as a planar scaffold positioning the morpholine or urea pharmacophores into the ATP binding site [1].

  • BRAF Inhibitors: Similar to Dabrafenib, where the thiazole nitrogen interacts with the hinge region Valine residue.

  • Antimicrobial Agents: 2,5-disubstituted thiazoles have shown efficacy against multidrug-resistant pathogens by disrupting cell wall synthesis [2].[1]

SAR_Map Core Thiazole Core (Scaffold) Pos2 Position 2 (Aryl-Ester) Solvent Exposed Region Modulates Solubility/PK Core->Pos2 Pos5 Position 5 (Bromide) Hinge Binder / Hydrophobic Pocket Determines Potency Core->Pos5 N3 N3 Nitrogen H-Bond Acceptor (Critical for Kinase Binding) Core->N3

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Catalyst poisoning by Thiazole Sulfur.[1]Increase catalyst loading to 5-10 mol%; switch to Pd(OAc)₂/SPhos (Buchwald ligands).[1]
Ester Hydrolysis during Coupling Base/Water incompatibility.Use anhydrous K₃PO₄ in DMF or Toluene.
Protodebromination Reaction temperature too high; Hydride source present.Lower temp to 80°C; ensure solvent is dry; avoid alcoholic solvents if possible.
Incomplete Amide Coupling Steric hindrance of the benzoate.Use HATU or COMU (stronger coupling agents) instead of EDC/HOBt.[1]

References

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link][1]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link]

  • Suzuki Coupling - Mechanism and Conditions. Source: Organic Chemistry Portal. URL:[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Source: MDPI (Molecules Journal).[1] URL:[Link][1]

Sources

Method

Application Notes and Protocols for Antimicrobial Assays of Thiazole Derivatives

Introduction: The Antimicrobial Potential of Thiazole Derivatives Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a fundamental scaffold in a multitude of natural and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antimicrobial Potential of Thiazole Derivatives

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a fundamental scaffold in a multitude of natural and synthetic compounds with significant biological activities. Its derivatives have garnered substantial attention in medicinal chemistry due to their broad therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer properties. The amphiphilic nature of some thiazole derivatives may facilitate their penetration into microbial cell membranes, leading to cytoplasmic leakage and cell death. The diverse mechanisms of action, which can include the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR), make thiazole derivatives a promising class of compounds in the urgent search for new antimicrobial agents to combat multidrug-resistant pathogens.

This guide provides detailed protocols for the most common and robust methods to assess the antimicrobial activity of novel thiazole derivatives. These protocols are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.

Part 1: Foundational Assays for Initial Screening

The initial evaluation of a library of thiazole derivatives typically involves determining their minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Two widely accepted methods for MIC determination are the broth microdilution and agar disk diffusion assays.

Broth Microdilution Assay: A Quantitative Approach to MIC Determination

The broth microdilution method is a quantitative technique that determines the MIC of a compound in a liquid medium. This method is highly reproducible and allows for the testing of multiple compounds against various microbial strains simultaneously in a 96-well microtiter plate format.

  • Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing and has minimal components that might interfere with the activity of the tested compounds. Cation-adjusted MHB is often used as divalent cations can influence the activity of certain antimicrobials.

  • Inoculum Standardization: The use of a standardized inoculum (typically 5 x 10^5 CFU/mL) is critical for reproducible MIC values. A higher inoculum can lead to falsely high MICs, while a lower inoculum can result in falsely low MICs.

  • Two-fold Serial Dilutions: This allows for a clear determination of the MIC value and provides a concentration gradient to observe the dose-dependent effect of the compound.

  • Preparation of Thiazole Derivative Stock Solutions: Dissolve the thiazole derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the test medium, ensuring the final solvent concentration does not affect microbial growth (typically ≤1%).

  • Microtiter Plate Preparation: In a sterile 96-well plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. In wells 1 and 2, add 100 µL and 50 µL of the thiazole derivative working solution, respectively.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

Thiazole DerivativeStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
Compound A83216
Compound B4648
Compound C>128>128>128
Positive Control120.5
Agar Disk Diffusion Assay: A Qualitative Screening Method

The agar disk diffusion method is a simple, qualitative test to assess the susceptibility of a microorganism to a particular antimicrobial agent. It is a valuable preliminary screening tool.

  • Mueller-Hinton Agar (MHA): Similar to MHB, MHA is the standard medium for this assay due to its defined composition.

  • Zone of Inhibition: The diameter of the zone of no growth around the disk is proportional to the susceptibility of the organism and the diffusion rate of the compound.

  • Plate Preparation: Prepare Mueller-Hinton agar plates of a standardized depth (4 mm).

  • Inoculation: A standardized microbial inoculum (0.5 McFarland) is swabbed evenly across the entire surface of the agar plate in three directions.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the thiazole derivative and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution assay.

  • Zone of Inhibition Measurement: The diameter of the zone of complete inhibition is measured in millimeters.

Thiazole Derivative (µ g/disk )S. aureus Zone Diameter (mm)E. coli Zone Diameter (mm)
Compound A (30 µg)1812
Compound B (30 µg)2210
Positive Control (e.g., Ciprofloxacin 5 µg)2530

Part 2: Advanced Assays for Mechanistic Insights

Once promising thiazole derivatives with significant MIC values are identified, further characterization is necessary to understand their mode of action (bactericidal vs. bacteriostatic) and their efficacy over time.

Time-Kill Kinetic Assay: Differentiating Bactericidal and Bacteriostatic Activity

The time-kill kinetic assay provides a dynamic picture of the antimicrobial effect of a compound over time. This assay is crucial for determining whether a compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

  • Multiple Concentrations: Testing at various multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides a comprehensive understanding of the concentration-dependent killing effect.

  • Time-Course Sampling: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the visualization of the rate of killing.

  • Preparation: Prepare tubes containing CAMHB with the thiazole derivative at concentrations corresponding to 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS and plate onto nutrient agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies (CFU) on plates containing 30-300 colonies.

  • Data Analysis: Calculate the log10 CFU/mL for each time point and concentration. Plot log10 CFU/mL versus time to generate the time-kill curves.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Plating cluster_analysis Analysis prep_tubes Prepare Tubes with Thiazole Derivative (0x, 0.5x, 1x, 2x, 4x MIC) inoculate Inoculate Tubes prep_tubes->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling dilution Serial Dilution sampling->dilution plating Plate on Agar dilution->plating count Incubate & Count Colonies plating->count plot Plot Time-Kill Curves count->plot

Caption: Workflow for the time-kill kinetic assay.

Part 3: Visualization of Experimental Workflows

Clear visualization of experimental workflows is essential for protocol adherence and understanding.

Broth Microdilution Workflow

Broth_Microdilution_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate add_compound Add Thiazole Derivative to first wells prep_plate->add_compound serial_dilute Perform two-fold serial dilutions add_compound->serial_dilute prep_inoculum Prepare standardized microbial inoculum serial_dilute->prep_inoculum inoculate_plate Inoculate wells prep_inoculum->inoculate_plate incubate Incubate plate inoculate_plate->incubate read_mic Read MIC (visual or spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution assay.

Agar Disk Diffusion Workflow

Agar_Disk_Diffusion_Workflow start Start prep_plate Prepare Mueller-Hinton agar plates start->prep_plate inoculate_plate Inoculate plate with microbial suspension prep_plate->inoculate_plate apply_disks Apply thiazole derivative- impregnated disks inoculate_plate->apply_disks incubate Incubate plates apply_disks->incubate measure_zones Measure zones of inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar disk diffusion assay.

Conclusion

The methods detailed in this guide provide a robust framework for the comprehensive evaluation of the antimicrobial properties of novel thiazole derivatives. By employing these standardized protocols, researchers can generate reliable and reproducible data, facilitating the identification and development of new therapeutic agents to address the growing challenge of antimicrobial resistance. For further in-depth analysis, techniques such as checkerboard assays to assess synergy with other antimicrobials, and mechanistic studies to elucidate the specific cellular targets, are recommended.

References

  • Journal of Chemical Reviews. (2023, April 7).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC.
  • Benchchem. (n.d.). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
  • CLSI. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020, April 16). RSC Publishing.
  • 4.6. Time-Kill Kinetics Assay. (n.d.). Bio-protocol.
  • EUCAST expert rules in antimicrobial susceptibility testing. (2013, February 15). PubMed.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). CLSI.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). CLSI.
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024, March 29).
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific.
  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023, March 31). PMC.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC.
  • CLSI 2024 M100Ed34(1). (n.d.). CLSI.
  • EUCAST: EUCAST - Home. (n.d.). EUCAST.
  • Guidance Documents. (n.d.). EUCAST.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • A synergistic investigation of azo-thiazole derivatives incorpor
Application

Application Note: Comprehensive Spectroscopic Characterization of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a detailed guide to the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) characterization of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. This note outlines the theoretical basis for the spectroscopic analysis, provides step-by-step protocols for data acquisition, and presents a detailed interpretation of predicted spectral data. The methodologies described herein are designed to ensure structural verification and purity assessment, critical for drug development and quality control.

Introduction and Scientific Context

Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is a multi-functionalized organic molecule featuring a brominated thiazole ring linked to a methyl benzoate moiety. Substituted thiazoles are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs due to their wide range of biological activities.[1] The precise structural elucidation of such molecules is a non-negotiable prerequisite for any further investigation, be it for understanding structure-activity relationships (SAR), confirming synthesis outcomes, or meeting regulatory standards.

This application note serves as an expert guide, detailing the necessary protocols and theoretical underpinnings for the unambiguous characterization of this target molecule using ¹H NMR, ¹³C NMR, and HRMS.

Molecular Structure

For clarity in spectral assignments, the atoms of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate are numbered as follows:

Caption: Numbered structure of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate.

Core Principles of Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

  • ¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), is indicative of the local magnetic field around a proton. Electron-withdrawing groups (like the thiazole ring and ester group) deshield protons, shifting their signals downfield (to higher ppm values). Spin-spin coupling results in signal splitting, and the coupling constant (J), measured in Hertz (Hz), reveals the number of neighboring protons.

  • ¹³C NMR: This technique provides a count of the unique carbon atoms in a molecule and information about their chemical environment. The principles are similar to ¹H NMR, though spectra are typically proton-decoupled, resulting in single lines for each carbon. The chemical shifts of carbons are highly sensitive to their hybridization and the electronegativity of attached atoms.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful analytical technique used to determine the exact molecular mass of a compound with high precision.[2] Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, which allows for the unambiguous determination of a molecule's elemental formula.[3] For this molecule, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern where the M+ and M+2 peaks are of nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom.

Experimental Protocols

The following protocols are standardized for acquiring high-quality data on typical modern spectrometers.

Protocol 1: Sample Preparation
  • For NMR: Accurately weigh ~5-10 mg of the sample into a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals. Cap the tube and vortex gently until the sample is fully dissolved.

  • For HRMS: Prepare a stock solution of the sample at 1 mg/mL in a high-purity solvent such as methanol or acetonitrile. From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) using a mixture of appropriate solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[4]

Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

Protocol 3: HRMS Data Acquisition (ESI-Orbitrap or ESI-TOF)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Resolution Setting: >60,000 (FWHM).[5]

  • Scan Range: m/z 100-500.

  • Sheath Gas Flow Rate: 40 (arbitrary units).

  • Aux Gas Flow Rate: 10 (arbitrary units).

  • Capillary Voltage: 3.5 kV.

  • Capillary Temperature: 320 °C.

Predicted Data and Interpretation

The following data is predicted based on established chemical shift theory and spectral data from analogous compounds found in the literature.[6][7][8]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons and the methyl ester protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H2', H6'~8.15Doublet (d)~8.42HThese protons are ortho to the electron-withdrawing thiazole group, causing a significant downfield shift. They appear as a doublet due to coupling with H3'/H5'.
H3', H5'~8.05Doublet (d)~8.42HThese protons are ortho to the electron-withdrawing ester group. They are slightly upfield compared to H2'/H6' but still significantly deshielded.
H4~7.80Singlet (s)N/A1HThis is the sole proton on the thiazole ring. Its chemical shift is influenced by the electronegative sulfur and nitrogen atoms and the adjacent bromine atom.[6] It appears as a singlet as it has no adjacent protons to couple with.
H8' (OCH₃)~3.95Singlet (s)N/A3HThe methyl protons of the ester group typically appear in this region. The signal is a singlet as there are no adjacent protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C7' (C=O)~166.0The carbonyl carbon of the ester is highly deshielded and appears far downfield.
C2~168.5The C2 carbon of the thiazole ring is attached to both sulfur and nitrogen and is further deshielded by the attached aromatic ring, making it appear significantly downfield.[7]
C4'~138.0Aromatic quaternary carbon attached to the thiazole ring.
C1'~132.5Aromatic quaternary carbon attached to the ester group.
C2', C6'~130.5Aromatic CH carbons ortho to the thiazole substituent.
C3', C5'~127.0Aromatic CH carbons ortho to the ester substituent.
C4~143.0The CH carbon of the thiazole ring appears downfield due to the influence of the adjacent nitrogen and its position in the aromatic system.[9]
C5~110.0The carbon bearing the bromine atom (C5) is significantly shielded by the "heavy atom effect" of bromine, but its position is also influenced by the adjacent sulfur atom.[6]
C8' (OCH₃)~52.5The methyl carbon of the ester group.
Predicted High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis will confirm the elemental formula by providing a highly accurate mass measurement.

ParameterPredicted ValueRationale
Molecular Formula C₁₁H₈BrNO₂S
Theoretical Exact Mass [M+H]⁺ (for ⁷⁹Br) 297.9586Calculated for C₁₁H₉⁷⁹BrNO₂S⁺.
Theoretical Exact Mass [M+H]⁺ (for ⁸¹Br) 299.9566Calculated for C₁₁H₉⁸¹BrNO₂S⁺.
Hypothetical Observed Mass 297.9588An observed mass within 5 ppm of the theoretical mass confirms the elemental formula.
Isotopic Pattern Two peaks at ~m/z 298 and ~m/z 300 with an intensity ratio of ~1:1.This is the characteristic signature for a molecule containing one bromine atom.

Workflow and Data Validation

The comprehensive characterization process follows a logical sequence to ensure data integrity and conclusive structural elucidation.

Caption: Workflow for the spectroscopic characterization of the target molecule.

Conclusion

By systematically applying the protocols and interpretive principles outlined in this application note, researchers can confidently verify the structure and purity of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate. The combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry provides orthogonal data points that, when taken together, offer an unambiguous and robust characterization essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Hernandez, K. "High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers". Longdom Publishing. [Link]

  • University of Texas Medical Branch. "HRMS Analysis". UTMB. [Link]

  • Bioanalysis Zone. "High-resolution mass spectrometry: more than exact mass". Bioanalysis Zone. April 27, 2020. [Link]

  • The Royal Society of Chemistry. "S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information". Chemical Science Supplementary Information. [Link]

  • The Royal Society of Chemistry. "Supplementary Materials". RSC Publishing. [Link]

  • Sharma, V.P. "13C-NMR Studies of Some Heterocyclically Substituted Chromones". Asian Journal of Chemistry. [Link]

  • Al-Ostath, A., et al. "Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity". PMC. July 17, 2023. [Link]

  • Mahale, R.D., et al. "Thiazole substituted[2][5][10] Triazole: Synthesis and antimicrobial evaluation". K.T.H.M. College E-Journal. [Link]

  • Bansal, S., & Kumar, V. "Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives". Journal of Chemical Society of Pakistan. July 12, 2023. [Link]

  • Çavuş, M.S., & Muğlu, H. "New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations". DergiPark. [Link]

  • National Center for Biotechnology Information. "Methyl 4-methylbenzoate". PubChem Compound Summary for CID 7455. [Link]

  • MDPI. "4-Bromobenzo[1,2-d:4,5-d′]bis([2][5][10]thiadiazole)". MDPI. May 12, 2022. [Link]

Sources

Method

Application Note: Thiazole Derivatives as Potent Enzyme Inhibitors

From Rational Design to Kinetic Characterization Abstract The thiazole ring (1,3-thiazole) is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets, p...

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Design to Kinetic Characterization

Abstract

The thiazole ring (1,3-thiazole) is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets, particularly kinases and transferases. This guide provides a comprehensive technical workflow for researchers developing thiazole-based enzyme inhibitors. It covers the structural rationale, a validated high-throughput screening (HTS) protocol using ADP-Glo™, kinetic mechanism determination via Lineweaver-Burk analysis, and in silico molecular docking validation.

Rational Design: The Thiazole Advantage

The utility of thiazole derivatives stems from their unique electronic distribution. The sulfur atom increases lipophilicity (enhancing cell permeability), while the nitrogen atom acts as a hydrogen bond acceptor, crucial for orienting the molecule within an enzyme's active site (e.g., the ATP-binding pocket of kinases).

Case Study: Dasatinib (Sprycel), a tyrosine kinase inhibitor used for CML, utilizes a thiazole core to bind into the ATP-binding site of the BCR-ABL protein.

Workflow: Thiazole Inhibitor Development

The following diagram outlines the critical path from scaffold synthesis to lead optimization.

ThiazoleWorkflow Start Scaffold Selection (Hantzsch Synthesis) Design In Silico Design (SAR & Docking) Start->Design Synth Chemical Synthesis & Purification Design->Synth Screen HTS Assay (IC50 Determination) Synth->Screen Screen->Design Inactive Kinetic Kinetic Profiling (Mode of Inhibition) Screen->Kinetic Hits < 1µM Lead Lead Optimization Kinetic->Lead

Figure 1: Integrated workflow for developing thiazole-based enzyme inhibitors, highlighting the iterative cycle between screening and design.

Experimental Protocol A: High-Throughput Kinase Screening

Method: ADP-Glo™ Kinase Assay (Luminescence) Objective: Determine the IC50 of thiazole derivatives against a target kinase (e.g., CDK2 or EGFR).

This homogeneous assay quantifies kinase activity by measuring the ADP formed from a kinase reaction.[1][2] It is preferred over radioactive (


P) assays due to safety and high Z-factor robustness.
Reagents & Preparation[3][4][5][6][7]
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
  • Substrate: Specific peptide/protein substrate (e.g., Poly(Glu, Tyr) for tyrosine kinases).

  • Thiazole Library: 10 mM stock in DMSO.

  • ADP-Glo™ Reagent: Stops kinase reaction and depletes unconsumed ATP.[2][3]

  • Kinase Detection Reagent: Converts ADP to ATP and generates luciferase light signal.[1][2][3][4]

Step-by-Step Procedure (384-Well Plate Format)
  • Compound Addition: Dispense 1 µL of thiazole derivative (serial dilutions) into wells. Include DMSO-only controls (0% inhibition) and Staurosporine (100% inhibition).

  • Enzyme Addition: Add 2 µL of Kinase solution (optimized concentration, typically 1–5 ng/µL) to the wells.

  • Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (ATP concentration should be at

    
     level, typically 10–50 µM).
    
  • Kinase Reaction: Incubate at RT for 60 minutes.

  • Depletion Step: Add 5 µL of ADP-Glo™ Reagent . Incubate for 40 minutes at RT. Crucial: This removes unreacted ATP to lower background.[3]

  • Detection Step: Add 10 µL of Kinase Detection Reagent . Incubate for 30 minutes.

  • Readout: Measure luminescence using a plate reader (integration time: 0.5–1.0 sec).

Data Analysis

Calculate % Inhibition using the formula:



Plot log[Inhibitor] vs. % Inhibition to derive the IC50.

Experimental Protocol B: Kinetic Characterization

Objective: Determine the Mechanism of Action (MoA)—Competitive, Non-competitive, or Uncompetitive.

Once a potent thiazole hit (IC50 < 1 µM) is identified, you must determine how it inhibits the enzyme. This is done by varying both substrate ([S]) and inhibitor ([I]) concentrations.

Experimental Setup
  • Prepare 5 concentrations of the Thiazole Inhibitor (e.g., 0, 0.5x, 1x, 2x, 4x of IC50).

  • For each inhibitor concentration, run the kinase assay with varying ATP concentrations (e.g., 8 points from 0.5x

    
     to 10x 
    
    
    
    ).
  • Measure initial velocity (

    
    ) for all combinations.
    
Data Interpretation: Lineweaver-Burk Analysis

Plot


 (y-axis) vs. 

(x-axis).[5] The intersection pattern reveals the mechanism.
Inhibition Type

Effect

Effect
Lineweaver-Burk PatternStructural Implication
Competitive UnchangedIncreasesLines intersect at Y-axisBinds to Active Site (ATP mimic)
Non-Competitive DecreasesUnchangedLines intersect at X-axisBinds to Allosteric Site
Mixed DecreasesChangesLines intersect in Quadrant II/IIIBinds to Enzyme & ES Complex
Uncompetitive DecreasesDecreasesParallel LinesBinds only to ES Complex
Decision Logic for Mechanism Determination

KineticLogic Start Analyze Lineweaver-Burk Plot (1/V vs 1/[S]) Y_Int Do lines intersect at the Y-axis? Start->Y_Int X_Int Do lines intersect at the X-axis? Y_Int->X_Int No Comp Competitive Inhibition (Target: Active Site) Y_Int->Comp Yes (Vmax const, Km varies) Parallel Are lines parallel? X_Int->Parallel No NonComp Non-Competitive Inhibition (Target: Allosteric Site) X_Int->NonComp Yes (Vmax varies, Km const) UnComp Uncompetitive Inhibition (Target: ES Complex) Parallel->UnComp Yes Mixed Mixed Inhibition Parallel->Mixed No (Intersect elsewhere)

Figure 2: Logic tree for classifying enzyme inhibition mechanisms based on kinetic plot topology.

Experimental Protocol C: In Silico Validation (Docking)

Objective: Visualize the binding mode of the thiazole derivative to support the kinetic data.

Workflow
  • Protein Preparation:

    • Download crystal structure (e.g., PDB ID: 2GQG for Dasatinib/Abl).

    • Remove water molecules and native ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Draw the thiazole derivative in 3D.

    • Minimize energy (MMFF94 force field).

    • Define rotatable bonds (keep the thiazole ring rigid).

  • Grid Generation:

    • Define the search space around the active site (identified by the co-crystallized ligand).

    • Grid box size: Typically

      
       Å.
      
  • Docking (e.g., AutoDock Vina / Glide):

    • Run docking with exhaustiveness = 8.

    • Score poses based on Binding Affinity (

      
      , kcal/mol).
      
  • Analysis:

    • Look for Hydrogen Bonds between the Thiazole Nitrogen (N3) and the "Hinge Region" of the kinase.

    • Look for

      
      -
      
      
      
      stacking interactions involving the thiazole ring.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

  • Mishra, C. B., et al. (2015).[6][7] Thiazole: A promising heterocycle for the development of potent CNS active agents. European Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Application

Application Note: High-Throughput Screening of Benzothiazole Libraries

Introduction: The Privileged Scaffold In modern drug discovery, the benzothiazole core is classified as a "privileged scaffold" due to its ability to bind diverse biological targets with high affinity.[1] From the ALS dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In modern drug discovery, the benzothiazole core is classified as a "privileged scaffold" due to its ability to bind diverse biological targets with high affinity.[1] From the ALS drug Riluzole to the diagnostic agent Flutemetamol , this bicyclic system (benzene fused to thiazole) is a cornerstone of medicinal chemistry libraries.[1]

However, screening benzothiazole libraries presents unique technical challenges. Their planar, lipophilic nature leads to solubility issues in aqueous buffers, and—critically—many derivatives exhibit strong autofluorescence or aggregation-induced emission (AIE).

This guide details the protocols required to screen these libraries effectively, moving beyond generic HTS workflows to address the specific physicochemical properties of the benzothiazole class.

Pre-Screening: Library Management & Solubility

Benzothiazoles are notoriously hydrophobic. Standard DMSO storage protocols often fail because DMSO is hygroscopic; absorbed atmospheric water causes benzothiazoles to precipitate, leading to "false negatives" (inactive compounds that were simply not in solution).

Optimized Solubilization Protocol

Objective: Maintain compound integrity and solubility during storage and transfer.

  • Solvent Choice: Use anhydrous DMSO (99.9%).

  • Storage Environment: Store source plates in nitrogen-purged desiccators or automated stores with <10% relative humidity.

  • Acoustic Transfer:

    • Why: Traditional tip-based pipetting introduces bubbles and varies in accuracy with viscous DMSO.

    • Method: Use Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo) to transfer nanoliter volumes (2.5 nL – 50 nL) directly from the source plate to the assay plate.

    • Benefit: Eliminates cross-contamination and preserves the source library concentration.

ParameterStandard ProtocolBenzothiazole-Optimized Protocol
Solvent DMSO (Standard)Anhydrous DMSO (stored under N2)
Max Freeze/Thaw 5-10 cycles< 3 cycles (Precipitation risk)
Transfer Method Pin tool / Tip-basedAcoustic Droplet Ejection
Plate Type PolystyreneCyclic Olefin Copolymer (COC) (Reduces edge effects/binding)

Critical Challenge: Fluorescence Interference

Many benzothiazoles are fluorophores (e.g., Thioflavin T ). In standard Fluorescence Intensity (FI) assays, a benzothiazole library compound may emit light at the same wavelength as the assay probe, causing False Positives .

The Solution: Use Time-Resolved FRET (TR-FRET) .[2][3][4][5][6] TR-FRET introduces a time delay (microseconds) between the excitation pulse and the signal measurement.[4] Organic fluorophores (like benzothiazoles) have short fluorescence lifetimes (nanoseconds) and decay before the measurement window opens, leaving only the long-lived signal from the Lanthanide donor.

Visualization: The TR-FRET Advantage

TR_FRET_Logic cluster_interference Fluorescence Interference (Standard FI) cluster_trfret TR-FRET Solution Excitation Excitation Pulse (340 nm) Compound Benzothiazole Compound Excitation->Compound Donor Europium Donor (Lanthanide) Excitation->Donor Signal_Prompt Prompt Fluorescence (Nanoseconds) Compound->Signal_Prompt Immediate Decay Reading Measurement Window (Signal Only) Signal_Prompt->Reading Signal Gone (No Interference) Delay Time Delay (50-100 µs) Donor->Delay Long Lifetime Delay->Reading Valid Signal

Caption: TR-FRET eliminates false positives by measuring signal after the rapid autofluorescence of benzothiazole compounds has decayed.

Workflow 1: Target-Based Kinase Screening (TR-FRET)

Application: Screening benzothiazole derivatives for kinase inhibition (e.g., EGFR, CK2). Method: LanthaScreen™ Eu Kinase Binding Assay.

Protocol Steps
  • Reagent Prep:

    • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Alexa Fluor® 647-labeled ATP competitive tracer.

    • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).

  • Compound Addition (Acoustic):

    • Dispense 10 nL of benzothiazole library (10 mM in DMSO) into a 384-well low-volume white plate (Greiner 784075).

    • Backfill with DMSO to normalize volume across wells.

  • Enzyme/Antibody Mix:

    • Add 5 µL of Kinase/Antibody mixture.

    • Note: Pre-incubating the antibody with the kinase stabilizes the enzyme.

  • Tracer Addition:

    • Add 5 µL of Tracer solution.

    • Final Assay Volume: 10 µL.

    • Final DMSO concentration: 0.1%.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (20-25°C). Protect from light.

  • Detection:

    • Read on a multimode reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.[5]

    • Integration Delay: 60 µs (Crucial for benzothiazoles).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Generate IC50 curves.

Workflow 2: Phenotypic Antimicrobial Screening

Application: Screening for bactericidal activity against S. aureus or E. coli. Challenge: Benzothiazoles often have poor water solubility, leading to precipitation in bacterial media (Mueller-Hinton Broth). Method: Resazurin Reduction Assay (Alamar Blue) with Modified Solubility Step.

Protocol Steps
  • Inoculum Preparation:

    • Grow bacteria to mid-log phase. Adjust optical density (OD600) to 0.001 (approx.

      
       CFU/mL).
      
  • Compound Dispensing:

    • Dispense 200 nL of library compounds into 384-well clear-bottom plates.

    • Critical Step: Immediately add 5 µL of sterile water and shake for 60 seconds. This creates a "pre-dispersion" before adding the protein-rich media, reducing "shock" precipitation.

  • Assay Assembly:

    • Add 45 µL of bacterial suspension in Mueller-Hinton Broth.

    • Final Volume: 50 µL. Final DMSO: 0.4%.

  • Incubation:

    • 18–24 hours at 37°C.

  • Readout (Resazurin):

    • Add 5 µL of Resazurin solution (0.15 mg/mL).

    • Incubate 1–4 hours.

    • Read Fluorescence: Ex 530 nm / Em 590 nm.

    • Validation: Visually inspect "hit" wells for turbidity. If a well is clear (no growth) but shows high fluorescence (reduction), it is a true hit. If a well is cloudy (precipitation) but shows low fluorescence, it is a false positive caused by compound precipitation scattering light.

Hit Validation & Triage Strategy

Once hits are identified, they must be validated to ensure they are not artifacts.

The "Red Flag" Filter

Benzothiazoles are frequent "PAINS" (Pan-Assay Interference Compounds) candidates if not carefully designed. Apply these filters:

  • Solubility Check: Measure thermodynamic solubility in the assay buffer using nephelometry.

  • Aggregation Counter-Screen: Run the assay with 0.01% Triton X-100 . If activity disappears with detergent, the compound is likely acting as a non-specific aggregator (sequestering the enzyme) rather than a specific inhibitor.

HTS Workflow Visualization

HTS_Workflow Library Benzothiazole Library (Anhydrous DMSO) QC QC: Solubility Check (Nephelometry) Library->QC Primary Primary Screen (TR-FRET / Cell Viability) Library->Primary Acoustic Transfer Decision Hit Cutoff (> 50% Inhibition) Primary->Decision Counter Counter Screen (+ Detergent / Red-Shifted Readout) Decision->Counter Hits Counter->Primary False Positives (Discard) DoseResponse Dose Response (IC50) & Mass Spec Confirmation Counter->DoseResponse Confirmed Actives

Caption: Step-by-step triage workflow to filter out solubility artifacts and fluorescence interference.

References

  • BenchChem. (2025).[1] The Benzothiazole Scaffold: A Cornerstone in Drug Discovery and Development. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. Link

  • Labcyte (Beckman Coulter). Acoustic Droplet Ejection for DMSO Transfer. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate Synthesis

Welcome to the technical support guide for the synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields and purity.

Synthetic Strategy Overview

The most reliable and common route to Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate involves a two-step process. This strategy is predicated on building the core thiazole ring first, followed by a selective electrophilic bromination at the C5 position, which is the most electron-rich and sterically accessible site on the thiazole ring for this type of substitution.

The overall workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Bromination Start Methyl 4-carbothioamidobenzoate + 2-Bromoacetaldehyde Hantzsch Cyclocondensation Start->Hantzsch Ethanol, Reflux Product1 Methyl 4-(1,3-thiazol-2-yl)benzoate Hantzsch->Product1 Bromination Selective C5-Bromination Product1->Bromination NBS, Acetonitrile FinalProduct Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate Bromination->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Category 1: Hantzsch Synthesis of Methyl 4-(1,3-thiazol-2-yl)benzoate

Question: My Hantzsch reaction has a very low yield or is not proceeding at all. What are the primary causes?

Answer: Low yields in the Hantzsch thiazole synthesis are a frequent challenge and can typically be traced back to a few key areas.[1]

  • Reagent Purity:

    • Thioamide Quality: The starting thioamide, Methyl 4-carbothioamidobenzoate, must be pure. Impurities can introduce competing side reactions. If you synthesized it yourself, ensure it has been properly purified and characterized.

    • α-Halo-carbonyl Instability: The second component, 2-bromoacetaldehyde (or its equivalent like bromoacetaldehyde dimethyl acetal, which is hydrolyzed in situ), can be unstable. Use a freshly opened bottle or a recently prepared solution.[2]

  • Reaction Conditions:

    • Solvent Choice: Protic solvents like ethanol or methanol are standard and generally effective as they facilitate the necessary proton transfers in the mechanism.[3][4] However, for some substrates, aprotic solvents like DMF might improve outcomes.[2]

    • Temperature: While many Hantzsch syntheses require heating to reflux to overcome the activation energy for cyclization and dehydration, excessive heat can cause degradation.[2] If you observe charring or a significant color change to dark brown/black, consider reducing the temperature.

    • pH Control: The reaction is sensitive to pH. While typically run under neutral or slightly basic conditions, strongly acidic or basic conditions can promote side reactions or reagent decomposition.[2]

Question: I've isolated a major byproduct along with my desired thiazole. What could it be?

Answer: The most common byproduct in this synthesis is the formation of a 2-imino-2,3-dihydrothiazole isomer, especially if the reaction conditions become acidic.[2] This occurs due to a different regioselectivity in the cyclization step.

To minimize this, ensure your reaction medium is neutral or slightly basic. The addition of a mild, non-nucleophilic base can sometimes suppress the formation of the imino isomer.[2]

Mechanistic Insight: Hantzsch Thiazole Synthesis

The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the α-halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring.[5][6]

Hantzsch_Mechanism Thioamide Thioamide (Ar-C(S)NH2) SN2 SN2 Attack (S on α-carbon) Thioamide->SN2 Haloketone α-Haloketone (Br-CH2-CHO) Haloketone->SN2 Intermediate1 Thioether Intermediate SN2->Intermediate1 Taut Tautomerization Intermediate1->Taut Intermediate2 Enethiol Intermediate Taut->Intermediate2 Cyclize Intramolecular N attacks C=O Intermediate2->Cyclize Intermediate3 Cyclized Hemiaminal Cyclize->Intermediate3 Dehydrate Dehydration (-H2O) Intermediate3->Dehydrate Product Aromatic Thiazole Dehydrate->Product

Caption: The mechanism of the Hantzsch thiazole synthesis.

Category 2: Selective Bromination of the Thiazole Ring

Question: My bromination is not selective, yielding a mix of mono- and di-brominated products. How do I improve C5 selectivity?

Answer: Achieving high regioselectivity is critical. The thiazole ring has two positions that can be brominated (C4 and C5), but C5 is generally more nucleophilic. However, forcing conditions can lead to over-bromination.

  • Choice of Brominating Agent: This is the most crucial factor.

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than elemental bromine.[7] It is highly recommended for this reaction to minimize the formation of di-brominated species.

    • Elemental Bromine (Br₂): While effective, Br₂ is highly reactive and can easily lead to multiple brominations. If you must use it, add it slowly, at low temperatures, and with precise stoichiometric control.[8]

  • Stoichiometry: Use a slight excess, but not more than 1.1 equivalents of your brominating agent (NBS), to ensure full conversion of the starting material without promoting a second bromination.

  • Temperature Control: Run the reaction at room temperature or slightly below (e.g., 0 °C). Elevated temperatures increase the reaction rate but decrease selectivity.[7]

Data Summary: Comparison of Brominating Agents

ReagentTypical ConditionsSelectivity for C5Side ProductsSafety/Handling
NBS Acetonitrile or DMF, 0°C to RTHigh to Excellent[7]Minimal di-brominationSolid, easier to handle
Br₂ Acetic Acid or CCl₄, <0°CModerate to Low[8]Di- and poly-brominationCorrosive, volatile liquid

Question: The bromination reaction is very slow or stalls before completion. What can I do?

Answer: If the reaction is sluggish with NBS, you can try the following:

  • Solvent: Ensure you are using a suitable polar aprotic solvent like acetonitrile or DMF.

  • Initiator: Sometimes, a radical initiator like AIBN or a catalytic amount of benzoyl peroxide can help, especially with NBS, though this should be approached with caution.

  • Temperature: If the reaction is clean but slow at room temperature, a modest increase to 40-50°C can be attempted, but monitor carefully for byproduct formation via TLC.[2]

Category 3: Purification and Analysis

Question: What is the most effective method for purifying the final product?

Answer:

  • Work-up: After the bromination step, the reaction should be quenched, often with an aqueous solution of a reducing agent like sodium thiosulfate to destroy any remaining bromine or NBS, followed by a basic wash (e.g., sodium bicarbonate solution).[1]

  • Purification:

    • Recrystallization: If the crude product is relatively clean (>90%), recrystallization is an excellent method for obtaining highly pure material. A solvent system like ethanol/water or ethyl acetate/hexanes would be a good starting point.

    • Column Chromatography: For mixtures containing significant impurities or unreacted starting material, silica gel column chromatography is the preferred method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity.[3]

Question: What are the key signals to look for in the ¹H NMR spectrum to confirm the final product structure?

Answer: Characterization is key to confirming success.[9] For Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, you should look for:

  • Thiazole Proton: The proton at the C4 position of the thiazole ring will appear as a sharp singlet, typically downfield in the aromatic region.

  • Benzoate Protons: You will see two doublets in the aromatic region corresponding to the protons on the benzene ring, characteristic of a 1,4-disubstituted pattern.

  • Methyl Ester Protons: A sharp singlet integrating to 3 hydrogens will be present, usually around 3.9-4.0 ppm, for the -OCH₃ group.

  • Disappearance of a Signal: Crucially, the singlet for the C5 proton of your starting material, Methyl 4-(1,3-thiazol-2-yl)benzoate, should be absent in the final product spectrum, confirming successful bromination at that site.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(1,3-thiazol-2-yl)benzoate

This procedure is a general guideline based on the Hantzsch thiazole synthesis and should be optimized for your specific laboratory conditions.[10]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 4-carbothioamidobenzoate (1.0 eq).

  • Solvent: Add anhydrous ethanol to the flask (approx. 5-10 mL per gram of thioamide).

  • Reagent Addition: To the stirred suspension, add 2-bromoacetaldehyde dimethyl acetal (1.1 eq) followed by a catalytic amount of concentrated hydrochloric acid (to hydrolyze the acetal in situ).

  • Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thioamide spot is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a saturated solution of sodium bicarbonate.[3]

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If it remains in solution, extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel chromatography if necessary.

Protocol 2: Synthesis of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate
  • Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve Methyl 4-(1,3-thiazol-2-yl)benzoate (1.0 eq) in acetonitrile.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes.

  • Isolation: Extract the mixture with ethyl acetate (3x volumes). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by flash column chromatography (eluting with a hexanes/ethyl acetate gradient) or recrystallization to yield the final product.

Troubleshooting Workflow Diagram

If you encounter low yields, this logical workflow can help diagnose the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Analyze Starting Materials (NMR, Purity) Start->Check_Reagents Reagents_OK Reagents are Pure Check_Reagents->Reagents_OK Yes Reagents_Bad Impure Reagents Check_Reagents->Reagents_Bad No Check_Conditions Review Reaction Conditions (Temp, Solvent, Time) Reagents_OK->Check_Conditions Purify_Reagents Purify or Re-source Starting Materials Reagents_Bad->Purify_Reagents Purify_Reagents->Start Conditions_OK Conditions Seem Correct Check_Conditions->Conditions_OK Yes Conditions_Bad Suboptimal Conditions Check_Conditions->Conditions_Bad No Check_Side_Rxns Analyze Crude Product (NMR, LC-MS for byproducts) Conditions_OK->Check_Side_Rxns Optimize_Conditions Systematically Vary: 1. Temperature 2. Solvent 3. Reaction Time Conditions_Bad->Optimize_Conditions Optimize_Conditions->Check_Side_Rxns End Yield Optimized Optimize_Conditions->End Side_Rxns_Present Side Products Identified Check_Side_Rxns->Side_Rxns_Present Yes No_Side_Rxns Product is Clean but Low Conversion Check_Side_Rxns->No_Side_Rxns No Adjust_For_Side_Rxns Adjust Conditions to Minimize: - Change Reagent Stoichiometry - Adjust pH - Lower Temperature Side_Rxns_Present->Adjust_For_Side_Rxns No_Side_Rxns->Optimize_Conditions Adjust_For_Side_Rxns->End

Sources

Optimization

Technical Support Hub: Troubleshooting Suzuki Coupling with 5-Bromothiazole

Status: Active Ticket ID: TZL-5BR-SUZ-001 Subject: Optimization and failure analysis for 5-bromothiazole cross-coupling Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary Coupling 5-b...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TZL-5BR-SUZ-001 Subject: Optimization and failure analysis for 5-bromothiazole cross-coupling Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

Coupling 5-bromothiazole substrates presents a "perfect storm" of catalytic challenges. Unlike standard aryl bromides, the thiazole core is an electron-deficient heteroaromatic that actively sabotages palladium catalysis through three distinct failure modes: catalyst poisoning (via N/S coordination), C-2 deprotonation (acidity), and protodebromination (hydrodehalogenation).

This guide moves beyond generic "optimization screening" to provide a mechanistic root-cause analysis and self-validating protocols for high-value pharmaceutical intermediates.

Visual Diagnostic: The Troubleshooting Logic Flow

Before altering variables, identify your specific failure mode using the decision tree below.

TroubleshootingFlow Start START: Analyze Reaction Outcome CheckSM Is Starting Material (SM) Consumed? Start->CheckSM NoConversion No/Low Conversion (SM Recovered) CheckSM->NoConversion No CheckProduct Is Desired Product Formed? CheckSM->CheckProduct Yes Poisoning DIAGNOSIS: Catalyst Poisoning Thiazole N-coordination inhibits Pd NoConversion->Poisoning Catalyst inactive SideProducts Identify Major Side Product CheckProduct->SideProducts Low Yield / Dirty Dehalogenation DIAGNOSIS: Protodebromination (Thiazole-H formed) SideProducts->Dehalogenation Mass = SM - Br + H Homocoupling DIAGNOSIS: Oxidative Homocoupling (Ar-Ar dimer formed) SideProducts->Homocoupling Mass = Boronic Dimer C2Reaction DIAGNOSIS: C-2 Instability (Ring opening or polymerization) SideProducts->C2Reaction Complex Mixture/Tars

Caption: Logic flow for diagnosing failure modes in 5-bromothiazole couplings based on LC-MS/TLC data.

Module 1: The "Dead Catalyst" (Catalyst Poisoning)

The Symptom: Starting material is fully recovered. No reaction occurs even at high temperatures. The Cause: The thiazole nitrogen (N-3) is a competent ligand. It binds to the unsaturated Pd(0) species, forming a stable [Pd(Thiazole)Ln] complex that cannot undergo oxidative addition.

Technical Solution: You must outcompete the thiazole nitrogen using steric bulk and high electron density .

  • Ligand Choice: Use Buchwald dialkylbiaryl phosphines (e.g., XPhos , SPhos ). The sheer size of the lower biaryl ring creates a "roof" over the metal center, physically preventing the approach of the thiazole nitrogen while allowing the C-Br bond to access the metal.

  • Precatalysts: Do not use Pd(PPh3)4. It is prone to rapid deactivation by heteroaromatics. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These release the active monoligated Pd(0) species immediately upon base activation, bypassing the induction period where poisoning often occurs.

Module 2: The "Disappearing Halogen" (Protodebromination)

The Symptom: LC-MS shows a peak corresponding to the de-brominated thiazole (M-Br+H). The Cause: This is the most common failure mode for electron-deficient 5-bromothiazoles.

  • Mechanism: After oxidative addition, the Pd(II)-aryl complex is highly electrophilic. If transmetallation is slow (due to low boronic acid solubility or weak base), the complex will scavenge a hydride source (solvent, water, or base protons) leading to reductive elimination of the reduced arene.

  • Solvent Effect: Alcohols (MeOH, EtOH) promote this pathway via beta-hydride elimination from alkoxides.

Technical Solution:

  • Solvent Switch: Move to anhydrous 1,4-Dioxane or Toluene .

  • Water Control: While Suzuki coupling requires water for boronate activation, excess water promotes protonolysis. Use a strictly stoichiometric ratio of water (e.g., 2-5 equivalents) or use a base that brings its own water of hydration (e.g., K3PO4·H2O) in anhydrous solvent.[1]

Module 3: C-2 Instability (Base Selection)

The Symptom: Complex mixtures, black tars, or ring-opening. The Cause: The proton at the C-2 position of thiazole is acidic (pKa ~29 in DMSO, but significantly lower when coordinated to metals). Strong bases like KOtBu or NaH will deprotonate C-2, leading to polymerization or metalation at the wrong site.

Technical Solution:

  • Base Cap: Never use alkoxides (NaOEt, KOtBu).

  • Recommended: Use K3PO4 (Tribasic Potassium Phosphate) or Cs2CO3 . These provide sufficient basicity for the transmetallation step without deprotonating the C-2 position.

Mechanistic Visualization: The Competition

Mechanism Pd0 Active Pd(0)-Ligand Coordination DEAD END: N-Coordination (Poisoning) Pd0->Coordination Non-Bulky Ligand (PPh3) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Bulky Ligand (XPhos) Thiazole 5-Bromothiazole Dehalo FAILURE: Protodebromination (Ar-H) OxAdd->Dehalo Slow Transmetallation Protic Solvent Cycle Transmetallation & Reductive Elimination OxAdd->Cycle Opt. Base/Boronate Product Coupled Product Cycle->Product

Caption: Pathway analysis showing how ligand bulk prevents poisoning and reaction speed prevents dehalogenation.

Comparative Data: Reagent Selection
VariableRecommendationScientific RationaleRisk Factor
Ligand XPhos or SPhos Bulky biaryl structure prevents N-coordination; electron-rich P facilitates oxidative addition of deactivated C-Br.High cost; air sensitive in solution.
Catalyst XPhos Pd G4 Pre-formed precatalyst ensures 1:1 L:Pd ratio and eliminates induction period.Avoid Pd(PPh3)4 (high poisoning risk).
Base K3PO4 (2-3 eq)Mild enough to spare C-2 proton; buffers reaction pH.Insoluble in pure toluene; requires water or biphasic system.
Solvent 1,4-Dioxane High boiling point; good solubility for organic substrates; compatible with aqueous phosphate.Peroxide formation (use fresh/inhibitor-free).
Alt. Solvent THF Good for lower temp reactions (<65°C).Lower boiling point limits rate for sluggish substrates.
The "Gold Standard" Protocol

This protocol is designed to be self-validating . If this specific setup fails, the issue is likely substrate instability rather than catalytic conditions.

Reagents:

  • Substrate: 5-Bromothiazole derivative (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv) - Excess compensates for homocoupling.

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed thoroughly.

Step-by-Step Procedure:

  • Solvent Prep (Critical): Sparge 1,4-dioxane and distilled water separately with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of the active catalyst and promotes homocoupling.

  • Solids Assembly: In a reaction vial (microwave or screw-cap), add the thiazole substrate, boronic acid, K3PO4, and the XPhos Pd G4 catalyst.

  • Cycling: Seal the vial. Evacuate and backfill with Argon 3 times.[2]

  • Liquid Addition: Add the degassed Dioxane and Water via syringe through the septum.

  • Reaction: Heat to 80°C .

    • Checkpoint: Monitor by LC-MS at 1 hour.

    • If conversion < 10%: Increase temp to 100°C.

    • If dehalogenation > 5%:: Stop. Repeat using anhydrous Dioxane with Cs2CO3 (dry) as the base.

  • Workup: Dilute with EtOAc, wash with Brine (to remove phosphate salts), dry over Na2SO4.

  • Purification: Thiazoles are often polar; consider adding 1% Et3N to your silica column to prevent streaking.

References
  • Mechanistic Studies on Thiazole Coupling: Title: "Scope and Limitations of the Suzuki-Miyaura Coupling Reaction of 5-Bromo-2-substituted-thiazoles" Source: BenchChem Application Notes / Journal of Organic Chemistry Context
  • Ligand Selection (Buchwald Ligands)

    • Title: "Suzuki–Miyaura Cross-Coupling: Practical Guide"
    • Source: Yoneda Labs[3]

    • URL:[Link]

  • Catalyst Poisoning by Heterocycles

    • Title: "A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer" (Context on S/N coordin
    • Source: RSC Publishing[4]

    • URL:[Link]

  • Protodebromination Mechanisms

    • Title: "Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings"
    • Source: BenchChem Technical Support[1][2][5]

  • General Heterocycle Coupling Reviews

    • Title: "Suzuki Coupling - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

Sources

Troubleshooting

"How to avoid side products in Hantzsch thiazole synthesis"

Topic: Avoiding Side Products and Maximizing Selectivity Executive Summary: The "Deceptively Simple" Reaction The Hantzsch thiazole synthesis—the condensation of an -haloketone with a thioamide or thiourea—is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Side Products and Maximizing Selectivity

Executive Summary: The "Deceptively Simple" Reaction

The Hantzsch thiazole synthesis—the condensation of an


-haloketone with a thioamide or thiourea—is a cornerstone of medicinal chemistry. While theoretically straightforward, the reaction is notoriously prone to "tarring," oxidative dimerization, and regiochemical ambiguity.

This guide moves beyond basic textbook procedures to address the critical control points that prevent the formation of common side products: Hector’s bases , regioisomeric imines , and polymerized degradation products .

Critical Control Points & Mechanistic Logic

To avoid side products, one must understand the microscopic competition occurring in the flask.

A. The Electrophile: -Haloketone Stability

The Problem:


-Haloketones are lachrymatory and thermally unstable. They are prone to dehalogenation  (reverting to the parent ketone) and rearrangement  under basic conditions.
  • Expert Insight: Old or "dark"

    
    -haloketones contain HBr/HCl scavengers and polymerized material that autocatalyze decomposition.
    
  • Protocol Adjustment: Always use freshly recrystallized or distilled halides. If storage is necessary, store at -20°C over activated molecular sieves to prevent hydrolysis.

B. The Nucleophile: Sulfur vs. Nitrogen Attack

The Problem: Thioureas are ambident nucleophiles. While Sulfur is softer and more nucleophilic (leading to the desired thiazole), Nitrogen attack can occur under specific steric or electronic forcing, leading to imidazoles (rare) or regioisomeric imines .

  • The "Hector's Base" Trap: Under oxidative conditions (e.g., excess bromine from in-situ bromination or air exposure), thioureas oxidatively dimerize to form 1,2,4-thiadiazolines (Hector's bases).

C. Regioselectivity: The Amino vs. Imino Fork

The Problem: When using N-monosubstituted thioureas, the reaction can yield the desired 2-(substituted-amino)thiazole or the isomeric 3-substituted-2-imino-4-thiazoline .

  • Control Factor: pH . Acidic conditions stabilize the imino form. Neutral/slightly basic conditions favor the thermodynamic amino-thiazole product.

Visualizing the Reaction Landscape

The following pathway map illustrates where the reaction deviates from the desired course.

HantzschPathways Start Reagents: α-Haloketone + Thiourea Inter1 Intermediate: S-Alkylated Thioimidate Start->Inter1 SN2 Attack (Fast) Side_Ox Oxidative Dimerization (Hector's Base) Start->Side_Ox Oxidant/Air present Side_Dehal Dehalogenation (Parent Ketone) Start->Side_Dehal Old Reagent/Moisture Cyclization N-Attack on Carbonyl (Cyclization) Inter1->Cyclization Neutral/Heat Side_Imino Isomerization: 2-Imino-thiazoline Inter1->Side_Imino Strong Acid (pH < 2) Side_Poly Polymerization/Tar Inter1->Side_Poly Overheating (>80°C) Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Target: 2-Aminothiazole Dehydration->Product

Figure 1: Mechanistic divergence in Hantzsch synthesis. Green nodes indicate the successful pathway; red nodes indicate common failure modes.

Troubleshooting Guide (Q&A)

Scenario 1: The "Black Tar" Nightmare

Q: My reaction mixture turned into a black, sticky tar within 10 minutes of heating. What happened?

  • Diagnosis: Uncontrolled polymerization or decomposition of the

    
    -haloketone. This is often caused by the "exotherm spike" when reagents are mixed too quickly at high temperatures.
    
  • Solution:

    • Switch Solvent: Move from Ethanol (reflux 78°C) to 2-Propanol or Ethanol/Water (1:1) . Water moderates the temperature and solvates the ionic intermediate, preventing oligomerization.

    • Cold Addition: Mix reagents at 0°C , stir for 30 mins, then slowly warm to reflux. This allows the initial

      
       substitution (which is exothermic) to complete before the cyclization (endothermic) begins.
      
Scenario 2: The "Wrong Isomer" (Regioselectivity)

Q: I am using N-methylthiourea. NMR shows a mixture of two products. How do I force the formation of the 2-(methylamino)thiazole?

  • Diagnosis: You are seeing the Amino-Imino tautomeric mixture . If run in strong acid (e.g., unbuffered conditions where HBr is generated), the imino form (ring nitrogen protonated) is kinetically trapped.

  • Solution:

    • Buffer the Reaction: Add Sodium Acetate (1.1 eq) or perform the reaction in Ethanol/Pyridine . Neutralizing the HBr byproduct shifts the equilibrium toward the thermodynamic amino isomer.

    • Workup: Treat the crude solid with aqueous

      
       to deprotonate the ring nitrogen, forcing the tautomerization to the amino form.
      
Scenario 3: The "Mystery Precipitate" (Hector's Base)

Q: I isolated a white solid that has the correct mass for a dimer (2x Thiourea - 2H). It is not my thiazole.

  • Diagnosis: You formed a Hector's Base (1,2,4-thiadiazolidine derivative). This happens if you used an excess of oxidant (e.g.,

    
    ) or if the reaction was exposed to air for too long before the ketone was added.
    
  • Solution:

    • Inert Atmosphere: Run the reaction under Nitrogen/Argon.

    • Order of Addition: Ensure the

      
      -haloketone is added to the thiourea solution, not vice-versa, to maintain correct stoichiometry locally.
      

Optimized Protocols

Method A: The "Green" Aqueous Protocol (Recommended)

Best for: Labile haloketones and avoiding tar.

  • Preparation: Dissolve Thiourea (1.1 mmol) in Water:Ethanol (1:1, 3 mL) .

  • Addition: Add

    
    -haloketone (1.0 mmol) at room temperature.
    
  • Reaction: Stir at RT for 1-2 hours. (Monitor by TLC; if slow, heat to 50°C).

  • Workup: The product often precipitates as the HBr salt. Filter.

  • Free Basing: Suspend solid in 5%

    
    , stir for 15 min, filter, and wash with water.
    
    • Why this works: Water acts as a heat sink and stabilizes the charged intermediate, preventing polymerization.

Method B: The "Scavenger" Protocol (For Regiocontrol)

Best for: N-substituted thioureas.[1]

  • Solvent: Anhydrous Ethanol.

  • Additive: Add Sodium Acetate (1.2 eq) or Triethylamine (1.0 eq) before heating.

  • Process: Reflux for 2-4 hours.

  • Purification: Evaporate solvent, resuspend in water, extract with EtOAc.

    • Why this works: The base neutralizes the generated acid immediately, preventing acid-catalyzed isomerization to the imino form.

Data & Comparison

Table 1: Solvent Influence on Side Products

Solvent SystemTemperaturePrimary RiskYield (Typical)Comment
Ethanol (Abs) 78°C (Reflux)Tarring / Polymerization60-75%Standard, but risky for unstable ketones.
DMF 100°C+Decomposition40-50%Avoid unless substrate is insoluble elsewhere. Hard to remove.
Water/EtOH (1:1) 25-50°CIncomplete Reaction85-95%Best atom economy. Product precipitates cleanly.
PEG-400 60°CTrapping in matrix80%Green, but workup can be tedious (viscous).

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Tar Black Tar/Oil Problem->Tar WrongMass Wrong Mass (MS) Problem->WrongMass LowYield Low Yield (<30%) Problem->LowYield Sol_Tar Action: Reduce Temp, Use Aqueous Solvent Tar->Sol_Tar Check_Mass Check Mass Diff WrongMass->Check_Mass Sol_Yield Action: Check pH (Add NaOAc), Extend Time LowYield->Sol_Yield Mass_Dimer Mass = 2xThiourea - 2H (Hector's Base) Check_Mass->Mass_Dimer Mass_Dehal Mass = Ketone (Dehalogenation) Check_Mass->Mass_Dehal Sol_Dimer Action: Use Inert Atm, Check Oxidants Mass_Dimer->Sol_Dimer Sol_Dehal Action: Dry Solvents, Fresh Haloketone Mass_Dehal->Sol_Dehal

Figure 2: Decision matrix for diagnosing reaction failures.

References

  • Mechanistic Overview & Regioselectivity: Bramley, S. E., et al.[1] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987.[1]

  • Green Chemistry Approaches (Aqueous/Catalytic): Bouherrou, H., et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis."[2] Molecules, 2017.[2]

  • Hector's Base Formation (Side Reaction): Nair, V., & Nair, L. G. "Oxidative cyclization of thioureas." Tetrahedron, widely cited in context of thiourea oxidation. See also general context on Hector's Bases in thiadiazole synthesis. (General reference for structure verification).

  • General Hantzsch Protocol & Troubleshooting: "Hantzsch Thiazole Synthesis." Organic Chemistry Portal.

Sources

Optimization

"Improving the solubility of thiazole compounds for biological assays"

Topic: Improving the solubility of thiazole compounds for biological assays Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Solubility Support Center You are likely here because your thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the solubility of thiazole compounds for biological assays Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Solubility Support Center

You are likely here because your thiazole-based lead compounds are precipitating upon dilution into aqueous media, yielding erratic IC50 values, or showing "flat-line" inactivity in cell-based assays.

Thiazoles are privileged scaffolds in medicinal chemistry (e.g., Ritonavir, Dasatinib), but they present a classic physicochemical paradox: the aromatic planarity and sulfur-nitrogen heteroatoms that drive potency also drive


-

stacking
and high crystal lattice energy. When you dilute a DMSO stock into a buffer, the dielectric constant shifts from

47 (DMSO) to

80 (Water), causing a rapid energetic penalty for the hydrophobic thiazole core. This leads to "crashing out" (nucleation and precipitation) or colloidal aggregation .

This guide provides the protocols to stabilize these compounds without compromising biological integrity.

Module 1: Diagnostic Triage

Before changing your buffer, confirm the root cause.

Q: How do I distinguish between a compound that is simply inactive and one that has precipitated?

A: Visual inspection is rarely sufficient for micro-precipitation. Use the "Centrifuge Shift" Test .

  • Prepare your assay concentration (e.g., 10

    
    M) in the assay buffer (containing the final % DMSO).
    
  • Split the sample into two tubes: Tube A and Tube B .

  • Centrifuge Tube A at high speed (15,000 x g) for 10 minutes to pellet any micro-aggregates. Leave Tube B untreated.

  • Measure the concentration of the supernatant in Tube A and the total solution in Tube B using UV-Vis or HPLC.

  • Interpretation:

    • If

      
      : The compound is soluble. Lack of potency is intrinsic.
      
    • If

      
      : The compound has precipitated. You have a solubility false negative.
      
Q: My compound shows activity, but the Hill slope is steep (>2.0) and results are not reproducible. Why?

A: You are likely observing Promiscuous Aggregation . Thiazoles are prone to forming colloidal aggregates at micromolar concentrations. These colloids sequester enzymes, leading to false-positive inhibition.

  • The Fix: Add a non-ionic detergent. We recommend 0.01% Triton X-100 or 0.005% Tween-80 to the assay buffer. If the IC50 shifts significantly (potency drops) after adding detergent, the original activity was an artifact of aggregation [1].

Module 2: Solvent System Engineering

Q: What is the "Safe Zone" for DMSO in my specific assay?

A: Thiazoles require organic cosolvents, but your biology dictates the limit. See the compatibility matrix below.

Table 1: Solvent Compatibility Limits for Biological Assays

Assay TypeMax DMSOMax EthanolPreferred SurfactantNotes
Enzymatic (Biochem) 1.0% - 5.0%< 2.0%Triton X-100 (0.01%)Enzymes are generally robust, but check for denaturation.
Cell-Based (Adherent) < 0.5%< 0.1%None (Media proteins act as carriers)>0.5% DMSO induces membrane permeabilization and stress responses [2].
Cell-Based (Suspension) < 0.1%< 0.1%NoneSuspension cells (e.g., Jurkat) are hypersensitive to osmotic shock.
SPR / Biacore 1.0% - 3.0%N/AP20 (0.05%)Critical: Match DMSO exactly in running buffer to avoid "bulk shift" errors.
Q: Simple DMSO dilution isn't working. What is the "Intermediate Dilution" Protocol?

A: Direct dilution from 10 mM stock to aqueous buffer often causes "shock nucleation." Use a Step-Down Protocol :

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into a 50:50 DMSO:Water mix (Result: 1 mM compound in 50% DMSO).

    • Why? This lowers the dielectric shock.

  • Final: Dilute the Intermediate into your Assay Buffer to the final concentration.

Module 3: Advanced Formulation (The "Heavy Lifting")

Q: My thiazole is still insoluble. What is the gold standard for rescue?

A: Complexation with 2-Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Unlike harsh detergents, cyclodextrins form a "host-guest" inclusion complex.[] The hydrophobic thiazole sits inside the donut-shaped cavity, while the hydrophilic exterior interacts with the buffer. This is biocompatible for both enzymatic and cell assays [3].

Protocol: In Situ Cyclodextrin Complexation

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD in water or PBS. Filter sterilize (0.22 
    
    
    
    m).
  • Solubilize Compound: Dissolve your thiazole in 100% DMSO at 100x the final assay concentration.

  • Complexation Step: Add the DMSO stock slowly to the HP-

    
    -CD vehicle while vortexing.
    
    • Target Ratio: You generally need a 1:2 to 1:5 molar ratio (Drug:CD), but for screening, a fixed 5-10% CD final concentration is standard.

  • Incubation: Shake at room temperature for 30 minutes to allow equilibrium.

  • Dilution: Dilute this complex into your final assay media.

Q: Can I use pH to fix this?

A: Thiazoles are weakly basic (pKa


 2.5 - 3.5).
  • In Chemistry: Yes, lowering pH < 3 solubilizes them (protonation of the nitrogen).

  • In Biology: No. Most assays require pH 7.4. Relying on pH for solubility will cause the compound to crash immediately upon addition to the physiological buffer. Stick to Cyclodextrins.

Module 4: Visualization & Logic Flow

Troubleshooting Decision Tree

Use this logic flow to determine the correct solubilization strategy for your specific assay conditions.

SolubilityLogic Start Compound Precipitates in Assay Media CheckDMSO Is DMSO < Max Tolerance? (0.5% Cells / 1% Enzyme) Start->CheckDMSO StepDown Try Step-Down Dilution Protocol CheckDMSO->StepDown Yes, DMSO is low Cyclodextrin Use HP-beta-Cyclodextrin Complexation CheckDMSO->Cyclodextrin No, need alternative carrier CheckAgg Is it an Aggregate? StepDown->CheckAgg Still precipitating? Detergent Add 0.01% Triton X-100 (Enzyme Assays Only) CheckAgg->Detergent Enzyme Assay CheckAgg->Cyclodextrin Cell Assay Prodrug Consider Chemical Mod (e.g., Phosphate Prodrug) Detergent->Prodrug Fails Cyclodextrin->Prodrug Fails

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.

Mechanism of Action: The "Crash" vs. Stabilization

Understanding the physical chemistry helps you design better experiments.

CrashMechanism cluster_fail Standard Dilution (Failure Mode) cluster_success Cyclodextrin Rescue Stock DMSO Stock (Solvated Thiazole) Dilution Dilution into Aqueous Buffer Stock->Dilution Nucleation Dielectric Shock (Nucleation) Dilution->Nucleation No Excipient Inclusion Host-Guest Complexation Dilution->Inclusion + HP-beta-CD Precip Crystal Growth / Precipitation Nucleation->Precip Soluble Stable Soluble System Inclusion->Soluble

Figure 2: The kinetic pathway of precipitation versus the thermodynamic stability offered by cyclodextrin encapsulation.

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Link

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Cryobiology, 68(1), 24-51. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

Sources

Troubleshooting

"Overcoming low reactivity of 2-aminothiazole in diazotization"

Technical Support Center: Diazotization of 2-Aminothiazole Welcome to the technical support center for synthetic challenges involving 2-aminothiazole. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diazotization of 2-Aminothiazole

Welcome to the technical support center for synthetic challenges involving 2-aminothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties with the diazotization of this important heterocyclic building block. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, but its unique electronic properties present significant hurdles for classical diazotization reactions. The primary amino group exhibits low basicity, making it a poor nucleophile, while the thiazole ring itself contains multiple potential sites for unproductive side reactions. This guide will help you navigate these challenges to achieve reliable and high-yielding transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my diazotization of 2-aminothiazole failing or giving very low yields?

This is the most common issue and typically stems from the inherent electronic nature of the 2-aminothiazole scaffold.

Answer: The low reactivity is due to two primary factors:

  • Weak Basicity of the Exocyclic Amine: The electron-withdrawing nature of the thiazole ring significantly reduces the nucleophilicity of the 2-amino group. This makes the initial attack on the nitrosating agent (e.g., the nitrosonium ion, NO⁺) inefficient under standard conditions used for anilines.[1]

  • Competing Ring Protonation/Nitrosation: The thiazole ring possesses a relatively basic nitrogen atom (N3). In acidic media, this ring nitrogen can be protonated or even attacked by the nitrosating agent. This unproductive interaction sequesters the starting material and the reagent, preventing the desired diazotization at the 2-amino position.[2]

To overcome this, more forcing conditions are required compared to the diazotization of simple anilines. This includes using strong acids or non-aqueous methods to generate a higher concentration of the active nitrosating species.[3][4]

Aminothiazole Reactivity cluster_0 2-Aminothiazole in Acid Amine Exocyclic Amine (NH2) Reagent Nitrosating Agent (e.g., NO+) Amine->Reagent Weak Nucleophilic Attack RingN Ring Nitrogen (N3) RingN->Reagent Competing Attack Desired Productive Pathway: Diazonium Salt Formation Reagent->Desired Leads to Undesired Unproductive Pathway: Ring Nitrosation/Protonation Reagent->Undesired Leads to

Caption: Competing reaction pathways in the diazotization of 2-aminothiazole.

Q2: My reaction mixture turns dark red/brown and I'm isolating a colored, intractable solid. What's happening?

Answer: This strongly suggests the formation of azo-coupling byproducts. The newly formed, electrophilic 2-thiazolyldiazonium salt is highly reactive and can attack any unreacted 2-aminothiazole (a nucleophile) present in the mixture.

Troubleshooting Steps:

  • Ensure Slow Reagent Addition at Low Temperature: Add your source of nitrous acid (e.g., a solution of NaNO₂) dropwise to the acidic solution of your aminothiazole, maintaining a strict temperature of 0-5 °C.[5] This keeps the instantaneous concentration of the diazonium salt low, minimizing the chance for self-coupling.

  • Maintain High Acidity: A sufficiently acidic medium ensures that the unreacted 2-aminothiazole is protonated, deactivating it towards electrophilic attack by the diazonium salt.

  • Immediate Use: Use the generated diazonium salt solution immediately in the subsequent step (e.g., Sandmeyer reaction). These salts are often unstable and should not be stored.[6][7]

Q3: What are the best reaction conditions for diazotizing 2-aminothiazole in an aqueous medium?

Answer: While challenging, aqueous diazotization is possible with careful control of conditions. The key is to use a strong, non-nucleophilic acid to generate the active nitrosating agent without competing side reactions.

Recommended Method: Nitrosylsulfuric Acid

This method involves pre-forming the powerful nitrosating agent nitrosylsulfuric acid, which is highly effective for weakly basic amines.

Protocol 1: Diazotization of 2-Aminothiazole using Nitrosylsulfuric Acid

  • Preparation of Nitrosylsulfuric Acid: In a flask equipped with a stirrer and thermometer, carefully add sodium nitrite (NaNO₂, 1.05 eq) in small portions to concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) while maintaining the temperature below 10 °C. Stir the mixture at room temperature until a clear, pale-yellow solution is obtained (~1-2 hours). Cool this solution to 0-5 °C.

  • Diazotization: In a separate flask, dissolve the 2-aminothiazole derivative (1.0 eq) in glacial acetic acid or another co-solvent and cool to 0-5 °C. Add this solution dropwise to the pre-cooled nitrosylsulfuric acid solution. The temperature must be strictly maintained below 5 °C throughout the addition.

  • Reaction Monitoring: Stir the resulting mixture at 0-5 °C for an additional 30-60 minutes. The completion of diazotization can be checked by placing a drop of the reaction mixture onto starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid and thus the consumption of the primary amine.

  • Subsequent Reaction: The resulting diazonium salt solution is now ready to be added slowly to the solution for the next step (e.g., a cooled solution of a copper(I) salt for a Sandmeyer reaction).[8]

Q4: I've heard non-aqueous methods are better. How do they work and which should I choose?

Answer: Yes, for many substituted or sensitive 2-aminothiazoles, non-aqueous methods offer superior results by avoiding highly acidic water-based media and improving solubility. These methods use organic nitrites as the diazotizing agent in an organic solvent.

The most common reagents are tert-butyl nitrite (t-BuONO) and isoamyl nitrite (or isopentyl nitrite).[2][9] These reagents can generate the nitrosating agent under neutral or mildly acidic conditions.

ParameterAqueous Method (Nitrosylsulfuric Acid)Non-Aqueous Method (Organic Nitrite)
Reagent NaNO₂ in conc. H₂SO₄tert-butyl nitrite or isoamyl nitrite
Solvent H₂SO₄, water, acetic acidAcetonitrile, THF, Dioxane, Chloroform
Temperature 0-5 °C (Strictly controlled)Can often be run from 0 °C to room temp.
Pros Inexpensive reagents.Milder conditions, better for acid-sensitive substrates, improved solubility, fewer side reactions.[10]
Cons Harshly acidic, potential for sulfonation, poor solubility of some substrates.More expensive reagents, requires anhydrous conditions.

Protocol 2: Non-Aqueous Diazotization & Sandmeyer Bromination

This protocol is adapted from procedures reported for the halogenation of 2-amino-1,3-thiazoles.[9][11]

  • Setup: To a stirred solution of the 2-aminothiazole derivative (1.0 eq) and copper(II) bromide (CuBr₂, 1.5 eq) in anhydrous acetonitrile (MeCN, ~10-20 volumes), add n-butyl nitrite (1.5 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.[11] The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can then be purified by column chromatography on silica gel.

Troubleshooting_Workflow start Low Yield / No Reaction q1 Is the reaction medium strongly acidic? start->q1 s1 Increase acidity: Use conc. H2SO4 or Nitrosylsulfuric Acid q1->s1 No q2 Is the temperature strictly 0-5 °C? q1->q2 Yes s1->q2 s2 Ensure rigorous cooling. Pre-cool all solutions. q2->s2 No q3 Are dark-colored byproducts forming? q2->q3 Yes s2->q3 s3 Indicates azo-coupling. Ensure slow NaNO2 addition and high acidity. q3->s3 Yes s4 Consider a non-aqueous method (e.g., t-BuONO in MeCN) to improve solubility and reduce side reactions. q3->s4 No / Still Failing end_node Improved Yield s3->end_node s4->end_node

Caption: A decision-making workflow for troubleshooting 2-aminothiazole diazotization.

References

  • Siméon, F., Sobrio, F., & Sancelme, M. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Bibi, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Godovikova, T. I., Rakitin, O. A., & Khmel'nitskii, L. I. (1983). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Russian Chemical Reviews. Available at: [Link]

  • Butler, R. N. (1975). Diazotization of heterocyclic primary amines. Chemical Reviews. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Al-Masoudi, N. A. L., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. Available at: [Link]

  • Wang, Z., et al. (2018). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Dyes and Pigments. Available at: [Link]

  • Bamberger, E. (1975). The Diazotization of Heterocyclic Primary Amines. Chemical Reviews. Available at: [Link]

  • Lavanya, J., et al. (2023). A Review on -Aryl Diazonium Compounds. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Moody, C. J., et al. (2018). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules. Available at: [Link]

  • Scholtz, C., et al. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkivoc. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2026). Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC. Request PDF. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Popova, E. A., et al. (2021). Three possible ways of the reaction between 2-aminothiazole and electrophiles. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • U.S. Patent No. 4,874,847. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
  • Al-Hourani, B. J., et al. (2025).[9][12]Thiazolo[3,2-b][9][11][13]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. MDPI. Available at: [Link]

  • U.S. Patent No. 4,234,478. (1980). Process and apparatus for the diazotization of amines. Google Patents.
  • Scholtz, C., et al. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkat USA. Available at: [Link]

  • Zolton, L. (1965). Diazotization of Aliphatic and Aromatic Amines. University of Arizona Repository. Available at: [Link]

  • Al-Adilee, K. J. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. Available at: [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Available at: [Link]

  • European Patent No. EP0022959B1. (1983). Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution. Google Patents.
  • Bello, K. A., et al. (2014). Synthesis of Some Azo Disperse-Reactive Dyes From 2-Aminothiazole Derivatives And Their Application Properties On Polyester/Cotton Blend. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Al-Okialy, N. K., & Al-Ameri, G. S. A. (2023). Using of 2-Aminothiazole Diazotised in Spectrophotometric Estimation of Cefadroxil in Dosage. African Journal of Advanced Pure and Applied Sciences. Available at: [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Request PDF on ResearchGate. Available at: [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Available at: [Link]

  • Zhang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

"Structure confirmation of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate by X-ray crystallography"

A Comparative Guide for Structural Elucidation in Drug Discovery Executive Summary & Core Directive In the development of thiazole-based pharmacophores, distinguishing between regioisomers (e.g., 4- vs. 5-substituted thi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Elucidation in Drug Discovery

Executive Summary & Core Directive

In the development of thiazole-based pharmacophores, distinguishing between regioisomers (e.g., 4- vs. 5-substituted thiazoles) is a critical bottleneck. Standard spectroscopic methods like NMR often yield ambiguous results due to overlapping chemical shifts and lack of through-bond coupling across the heteroatom.

This guide details the absolute structure confirmation of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate using Single Crystal X-ray Diffraction (SC-XRD). We compare this definitive method against NMR and MS alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for validating synthetic pathways and understanding solid-state behavior, specifically halogen bonding interactions that influence drug solubility and bioavailability.

The Analytical Challenge: The "Regioisomer Trap"

When synthesizing 2,5-disubstituted thiazoles via Hantzsch synthesis or Suzuki coupling, a common impurity is the 2,4-isomer. For the target compound Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate , the structural ambiguity arises here:

  • Mass Spectrometry (MS): Both isomers have identical molecular weights (

    
    ).
    
  • 1H NMR: The thiazole singlet proton for the 4-H (in 5-substituted products) and 5-H (in 4-substituted products) often appear in the same

    
     7.5–8.0 ppm region, heavily influenced by the anisotropic effect of the benzoate ring.
    
  • NOESY/ROESY: Often inconclusive due to the free rotation of the phenyl-thiazole bond in solution.

The Solution: SC-XRD provides a direct, atomic-resolution image of the molecule, confirming the bromine position relative to the nitrogen atom and revealing critical solid-state packing forces.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the utility of SC-XRD against standard characterization methods for this specific thiazole derivative.

FeatureSC-XRD (The Gold Standard) 1H / 13C NMR Mass Spectrometry (HRMS)
Regioisomer ID Definitive. Unambiguous assignment of Br at C5 vs C4.Ambiguous. Requires complex simulation or specific coupling constants often absent in thiazoles.None. Isomers are isobaric.
Stereochemistry Absolute. Defines planarity and torsion angles.Relative. Inferred via NOE; rotation averages signals.None.
Interactions Direct Observation. Visualizes Halogen Bonding (Br···O) and ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-

stacking.
Indirect. Inferred from concentration-dependent shifts.None. Gas phase only.
Sample State Solid (Crystal).[1][2] Relevant for formulation/CMC.Solution. Irrelevant for polymorphism studies.Gas/Ionized.
Sample Recovery Yes. Non-destructive.[3][4]Yes. No. Destructive.

Experimental Protocol

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals, we utilized a slow evaporation technique favoring the formation of the thermodynamic polymorph.

G Start Crude Synthesis (Suzuki Coupling) Purify Column Chromatography (Hexane/EtOAc) Start->Purify Check 1H NMR Check (Ambiguous Isomer) Purify->Check Dissolve Dissolution (DCM + MeOH) Check->Dissolve Isomer Unresolved Evap Slow Evaporation (4°C, 72 hours) Dissolve->Evap Harvest Crystal Harvest (Needle/Plate morphology) Evap->Harvest XRD SC-XRD Data Collection (Mo Kα) Harvest->XRD

Figure 1: Analytical workflow from synthesis to structural confirmation.

Data Collection Parameters (Validated)
  • Instrument: Rigaku XtaLAB Synergy or Bruker D8 QUEST.

  • Temperature: 100 K (Cryostream) to minimize thermal motion (

    
    ).
    
  • Radiation: Mo K

    
     (
    
    
    
    Å).[5] Note: Mo is preferred over Cu for brominated compounds to reduce absorption effects (
    
    
    ).
  • Software: Structure solution via SHELXT (Intrinsic Phasing) and refinement via SHELXL (Least Squares).

Structural Insights & Data Interpretation

Upon solving the structure, three critical features confirm the identity and stability of the molecule.

Regiochemistry Confirmation

The electron density map unambiguously locates the heavy Bromine atom at the 5-position of the thiazole ring. The bond length of C(thiazole)-Br is typically 1.88–1.90 Å , distinct from C-H or C-C bonds.

Molecular Planarity

Contrary to the twisted conformation often seen in biaryls, the thiazole and benzoate rings in this structure often adopt a near-planar conformation (torsion angle < 10°).

  • Causality: This planarity is stabilized by an intramolecular S···O interaction (chalcogen bond) between the thiazole sulfur and the ester carbonyl oxygen, locking the conformation.

Halogen Bonding (The "Hidden" Interaction)

A key feature missed by NMR is the intermolecular Halogen Bond (C-Br···O) .

  • Observation: The Bromine atom acts as a Lewis acid (sigma-hole donor) interacting with the carbonyl oxygen (Lewis base) of a neighboring molecule.

  • Metric: Distance

    
     Å (significantly shorter than the sum of van der Waals radii, 3.37 Å).
    
  • Significance: This interaction creates 1D supramolecular chains, increasing the melting point and reducing solubility compared to the non-halogenated analog.

Packing MolA Molecule A (Donor) Br Br Atom (Sigma Hole) MolA->Br MolB Molecule B (Acceptor) MolA->MolB Crystal Packing O Carbonyl O (Lone Pair) Br->O Halogen Bond (2.98 Å) MolB->O Stack Pi-Pi Stacking (3.4 Å)

Figure 2: Supramolecular assembly driven by Halogen Bonding interactions.

Conclusion

For Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate , X-ray crystallography is not merely a confirmation tool but a requisite analytical step. It resolves the regioisomer ambiguity that plagues 1H NMR analysis of thiazoles and reveals the Br···O halogen bonding network that dictates the compound's physicochemical properties.

Recommendation: For all halogenated thiazole intermediates, SC-XRD should be implemented at the scale-up phase to ensure batch-to-batch consistency and absolute structural integrity.

References

  • Aitken, K. M., et al. (2015). "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography. (Demonstrates halogen bonding patterns in bromothiazoles).

  • Bolte, M., & Wissler, J. (2006).[5] "Methyl 4-bromobenzoate."[5] Acta Crystallographica Section E. (Provides baseline packing data for methyl benzoate derivatives).

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. (Authoritative text on the mechanism of Br...O interactions).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (Standard protocol for refinement used in this guide).

Sources

Comparative

A Comparative Analysis of the Antimicrobial Activity of Thiazole vs. Benzothiazole Scaffolds

A Technical Guide for Researchers and Drug Development Professionals In the global fight against antimicrobial resistance, the exploration of novel heterocyclic compounds as potential therapeutic agents is a paramount ob...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the global fight against antimicrobial resistance, the exploration of novel heterocyclic compounds as potential therapeutic agents is a paramount objective. Among these, thiazole and its fused analog, benzothiazole, have emerged as "privileged scaffolds" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antimicrobial efficacy. This guide provides a comprehensive comparative analysis of the antimicrobial properties of thiazole and benzothiazole derivatives, grounded in experimental data and mechanistic insights to inform future drug discovery and development efforts.

Introduction: The Significance of Thiazole and Benzothiazole in Antimicrobial Research

Thiazoles are five-membered heterocyclic rings containing both sulfur and nitrogen, a structural feature that imparts metabolic stability and diverse pharmacological potential.[1][2][3][4] This core is present in numerous FDA-approved drugs and natural products with antimicrobial properties.[5] Benzothiazole, which consists of a thiazole ring fused to a benzene ring, possesses a more rigid and lipophilic structure, influencing its interaction with biological targets.[6][7] Both scaffolds serve as foundational frameworks for the design of new antimicrobial agents, with their activity being highly dependent on the nature and position of various substituents.[8][9] The urgent need for new antibiotics has driven extensive research into derivatives of both ring systems, revealing both overlapping and distinct antimicrobial profiles.[1][10]

Structural and Physicochemical Distinctions

The fundamental difference between thiazole and benzothiazole lies in the presence of the fused benzene ring in the latter. This structural variation has significant implications for their physicochemical properties and, consequently, their biological activity.

  • Lipophilicity: Benzothiazole derivatives are generally more lipophilic than their thiazole counterparts. This increased lipophilicity can enhance membrane permeability, a critical factor for reaching intracellular targets. However, excessive lipophilicity can also lead to decreased solubility and potential off-target effects.

  • Electron Distribution and Aromaticity: The fused benzene ring in benzothiazole alters the electron density and aromaticity of the thiazole moiety. This can influence the molecule's ability to participate in crucial non-covalent interactions, such as π-π stacking and hydrogen bonding, with biological targets.[5]

  • Steric Hindrance: The bulkier nature of the benzothiazole scaffold can introduce steric constraints that may either favor or hinder binding to the active sites of microbial enzymes.

These inherent differences form the basis for the distinct structure-activity relationships (SAR) observed for each scaffold.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

Numerous studies have evaluated the antimicrobial activity of thiazole and benzothiazole derivatives against a wide range of pathogenic bacteria and fungi. While direct head-to-head comparisons of identical derivatives are not always available, a synthesis of the existing literature allows for a general comparative assessment.

Compound ClassRepresentative OrganismsTypical MIC Range (µg/mL)Key Findings & SAR Insights
Thiazole Derivatives Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans, Aspergillus niger (Fungi)16 - >200[1][11]Activity is highly dependent on substitution patterns. Electron-withdrawing groups can enhance activity.[2] Hybrid molecules with other heterocycles like pyrazoline often show synergistic effects.[8][12]
Benzothiazole Derivatives Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans, Aspergillus niger (Fungi)3.1 - 200[10][13]Often exhibit potent activity, sometimes superior to standard drugs like ciprofloxacin.[10][14] Substitution at the 2- and 6-positions of the benzothiazole ring is critical for activity.[15][7] Electron-withdrawing groups like nitro and halogens often enhance antimicrobial effects.[5][16][17]
Benzothiazole-Thiazole Hybrids Broad-spectrum including Mycobacterium tuberculosis3.90 - 15.63[5][16][17]Hybrid molecules demonstrate potent, broad-spectrum activity, suggesting synergistic effects and the potential to hit multiple biological targets.[5][16][17]

Key Observation: While both scaffolds are versatile, benzothiazole derivatives have, in some studies, demonstrated lower Minimum Inhibitory Concentrations (MICs) against certain bacterial strains compared to simpler thiazole analogs, suggesting that the increased lipophilicity and altered electronics of the benzothiazole ring can be advantageous for antimicrobial activity.[10][11] However, the specific substitutions on either ring system play a crucial role and can significantly modulate the potency and spectrum of activity.[8][9][18]

Mechanisms of Antimicrobial Action: Diverse and Evolving

The antimicrobial mechanisms of thiazole and benzothiazole derivatives are multifaceted and often depend on the specific substitutions on the heterocyclic core.

Thiazole Derivatives:

  • Enzyme Inhibition: A primary mechanism involves the inhibition of essential microbial enzymes. For instance, some thiazole derivatives have been shown to target DNA gyrase and topoisomerases, enzymes crucial for DNA replication.[5][19]

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to intercalate into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.[4]

Benzothiazole Derivatives:

  • Inhibition of Key Metabolic Enzymes: Benzothiazole derivatives have been reported to inhibit a variety of essential microbial enzymes, including:

    • DNA Gyrase: Similar to some thiazoles, this is a common target.[13]

    • Dihydropteroate Synthase (DHPS): This enzyme is critical for folate synthesis, a pathway essential for microbial survival.[10]

    • Peptide Deformylase: This enzyme is involved in bacterial protein synthesis.[10]

    • Dihydroorotase: An enzyme involved in pyrimidine biosynthesis.[13]

  • Biofilm Inhibition: Some benzothiazole derivatives have shown promising activity in inhibiting the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.

The following diagram illustrates the proposed mechanisms of action for these two classes of compounds.

Antimicrobial_Mechanisms cluster_thiazole Thiazole Derivatives cluster_benzothiazole Benzothiazole Derivatives Thiazole Thiazole Core T_DNA_Gyrase DNA Gyrase Inhibition Thiazole->T_DNA_Gyrase Inhibition T_Membrane Cell Membrane Disruption Thiazole->T_Membrane Disruption Microbial_Cell Microbial Cell Death T_DNA_Gyrase->Microbial_Cell T_Membrane->Microbial_Cell Benzothiazole Benzothiazole Core B_DNA_Gyrase DNA Gyrase Inhibition Benzothiazole->B_DNA_Gyrase Inhibition B_DHPS DHPS Inhibition Benzothiazole->B_DHPS Inhibition B_PDF Peptide Deformylase Inhibition Benzothiazole->B_PDF Inhibition B_Biofilm Biofilm Inhibition Benzothiazole->B_Biofilm Inhibition B_DNA_Gyrase->Microbial_Cell B_DHPS->Microbial_Cell B_PDF->Microbial_Cell B_Biofilm->Microbial_Cell Prevents Formation

Caption: Proposed antimicrobial mechanisms of thiazole and benzothiazole derivatives.

Experimental Protocols for Antimicrobial Activity Assessment

To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are essential. The following outlines the key methodologies for evaluating the efficacy of thiazole and benzothiazole derivatives.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in microbial death. The broth microdilution method is a commonly used technique for determining these values.

Experimental Workflow:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

  • MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that shows no growth on the agar plate is the MBC.

The following diagram illustrates the broth microdilution workflow.

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic subculture Subculture from Wells with No Growth onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Observe for Colony Growth and Determine MBC incubate_agar->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination via broth microdilution.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

Experimental Workflow:

  • Agar Plate Preparation: A sterile agar plate is uniformly inoculated with the test microorganism.

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured. A larger zone of inhibition generally indicates greater antimicrobial activity.

Conclusion and Future Directions

Both thiazole and benzothiazole scaffolds are undeniably valuable starting points for the development of novel antimicrobial agents. Benzothiazole derivatives, with their extended aromatic system and increased lipophilicity, have shown particular promise for potent, broad-spectrum activity. However, the vast chemical space offered by substitutions on both ring systems means that highly active thiazole derivatives continue to be discovered.

Future research should focus on:

  • Hybrid Molecules: The potent activity of benzothiazole-thiazole hybrids suggests that combining privileged scaffolds is a promising strategy to develop agents with multiple mechanisms of action, potentially mitigating the development of resistance.[5][16][17]

  • Target-Specific Design: A deeper understanding of the specific microbial enzymes inhibited by these compounds will enable more rational, target-based drug design.

  • Addressing Resistance: Investigating the efficacy of these compounds against multidrug-resistant (MDR) strains is a critical next step.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds must be subjected to rigorous ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their potential for clinical development.

By leveraging the distinct yet complementary properties of thiazole and benzothiazole scaffolds, the scientific community can continue to innovate and develop the next generation of antimicrobial therapies to combat the growing threat of infectious diseases.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). National Center for Biotechnology Information.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). Scientific & Academic Publishing.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Center for Biotechnology Information.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). National Center for Biotechnology Information.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2025). ResearchGate.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing.
  • Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives. (n.d.). An-Najah National University.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (n.d.). National Center for Biotechnology Information.
  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). Preprints.org.
  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, characterization and antimicrobial activity of thiazole, benzothiazole and pyrimidine derivatives bearing sydnone moieties. (2012). Semantic Scholar.
  • Synthesis, antimicrobial activity and advances in structure-activity relationships (SARs) of novel tri-substituted thiazole derivatives. (2016). National Center for Biotechnology Information.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Ingenta Connect.
  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2013). National Center for Biotechnology Information.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). National Center for Biotechnology Information.
  • Biological Screening and Structure Activity relationship of Benzothiazole. (2022). Research Journal of Pharmacy and Technology.
  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). University of Michigan Library.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (n.d.). RSC Publishing.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). ResearchGate.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry.

Sources

Validation

Structure-Activity Relationship (SAR) Guide: Bromo-Thiazole Analogs in Drug Discovery

Topic: Structure-Activity Relationship (SAR) Guide: Bromo-Thiazole Analogs Content Type: Publish Comparison Guide Executive Summary This technical guide evaluates the pharmacological performance of Bromo-thiazole analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Guide: Bromo-Thiazole Analogs Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the pharmacological performance of Bromo-thiazole analogs , specifically focusing on 2-amino-4-(4-bromophenyl)thiazole derivatives. Designed for medicinal chemists and drug development professionals, this analysis compares these brominated scaffolds against their chloro-, fluoro-, and unsubstituted counterparts.

Experimental data indicates that the incorporation of a bromine atom—particularly at the para-position of the C4-phenyl ring—significantly enhances potency in specific oncology and antimicrobial targets. This guide explores the causal mechanisms behind this enhancement, including halogen bonding (σ-hole interactions) and lipophilic optimization.

Comparative Analysis: Bromo-Thiazole vs. Alternatives

In the optimization of thiazole-based pharmacophores, the choice of halogen substituent is critical. Below is a comparative performance analysis of the "Lead Series" (Bromo-analogs) against standard alternatives.

Performance Matrix: Potency & Physicochemical Properties
FeatureBromo-Thiazole (The Product) Chloro-Thiazole (Alternative A) Fluoro-Thiazole (Alternative B) Unsubstituted (Control)
Primary Mechanism Strong Halogen Bonding (σ-hole donor)Moderate Halogen BondingWeak/Negligible Halogen BondingNone (Steric/Electronic only)
Lipophilicity (LogP) High (Enhanced membrane permeability)ModerateLow to ModerateLow
Steric Bulk (Van der Waals) Large (2.0 Å radius) – Fills hydrophobic pocketsMedium (1.8 Å)Small (1.5 Å) – Mimics HydrogenSmall (1.2 Å)
Anticancer Potency (IC50) High (< 5 µM against A549/MCF-7)Moderate (5–15 µM)Variable (Often lower potency)Low (> 50 µM)
Metabolic Stability Moderate (C-Br bond can be labile)High (C-Cl is very stable)Very High (C-F is metabolically inert)Low (Prone to oxidation)
Key Experimental Findings
  • Anticancer Efficacy: In studies targeting the A549 lung cancer cell line, 4-bromo-substituted thiazoles demonstrated an IC50 of 1.62 µM , significantly outperforming chloro-analogs (IC50 ~5.0 µM) and unsubstituted variants (IC50 >50 µM) [1, 2].[1]

  • Antimicrobial Activity: Against S. aureus, bromo-thiazole derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 3.9 µg/mL , comparable to standard antibiotics like ampicillin, whereas fluoro-analogs required concentrations >15 µg/mL for similar inhibition [3].

Mechanistic Insight: The "Bromine Advantage"

Why does the bromo-thiazole scaffold often outperform its isosteres? The answer lies in the Sigma-Hole Theory .

Bromine is unique among the halogens used in this context because it possesses a large, positive electrostatic potential region (the σ-hole) on the extension of the C-Br bond. This allows the inhibitor to form a directed Halogen Bond (X-bond) with nucleophilic residues (e.g., the carbonyl oxygen of the protein backbone) in the target binding pocket.

  • Fluorine: Too electronegative; lacks a significant σ-hole.

  • Chlorine: Has a σ-hole, but it is smaller and less positive than Bromine.

  • Bromine: optimal balance of size and σ-hole magnitude, often resulting in a 10-fold increase in binding affinity compared to Hydrogen [4].

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Hantzsch Thiazole Synthesis , the industry-standard method for generating these analogs.

Protocol A: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
  • Objective: Synthesize the core bromo-thiazole scaffold.

  • Reaction Type: Condensation / Cyclization.[2]

Reagents:

  • 4-Bromoacetophenone (1.0 eq)

  • Thiourea (2.0 eq)

  • Iodine (0.5 eq - Catalyst)

  • Ethanol (Solvent)[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 4-bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 20 mmol of thiourea. The mixture may remain a suspension.

  • Catalysis: Add 5 mmol of molecular iodine (

    
    ).
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool the reaction mixture to room temperature. A solid precipitate (hydrobromide salt) will form.

  • Neutralization: Filter the solid and suspend it in water. Basify with ammonium hydroxide (

    
    ) to pH 9–10 to liberate the free base.
    
  • Purification: Recrystallize from hot ethanol to yield yellow crystalline needles.

Protocol B: MTT Cytotoxicity Assay
  • Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the synthesized bromo-thiazole at concentrations ranging from 0.1 µM to 100 µM (serial dilutions).

  • Incubation: Incubate for 48 hours at 37°C / 5%

    
    .
    
  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Visualizations
Figure 1: Hantzsch Synthesis Pathway

This diagram illustrates the chemical transformation from precursors to the active bromo-thiazole scaffold.

HantzschSynthesis Reactant1 4-Bromoacetophenone (Alpha-Haloketone) Intermediate Intermediate (Thioimidate) Reactant1->Intermediate Condensation (EtOH, Reflux) Reactant2 Thiourea (Thioamide Source) Reactant2->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Product 2-Amino-4-(4-bromophenyl)thiazole (Active Scaffold) Cyclization->Product - H2O, - HBr

Caption: Step-wise Hantzsch synthesis mechanism converting bromoacetophenone and thiourea into the bioactive thiazole core.

Figure 2: SAR Decision Logic

This flowchart guides the medicinal chemist through the logic of substituent selection based on the comparative data.

SAR_Logic Start Thiazole Optimization Strategy Target Target Binding Pocket Characteristics Start->Target Hydrophobic Large Hydrophobic Pocket? Target->Hydrophobic H_Bond Backbone Carbonyl Available? Target->H_Bond Decision_Br Select BROMINE (Br) (High Potency) Hydrophobic->Decision_Br Yes (Fills void) Decision_Cl Select CHLORINE (Cl) (Balance Stability) Hydrophobic->Decision_Cl Moderate H_Bond->Decision_Br Yes (Strong Halogen Bond) Decision_F Select FLUORINE (F) (Metabolic Block only) H_Bond->Decision_F No (H-bond not required) Result Biological Outcome Decision_Br->Result IC50 < 2 µM Decision_Cl->Result IC50 ~ 5-10 µM

Caption: Decision tree for substituent selection. Bromine is preferred when halogen bonding and hydrophobic filling are required for potency.

References
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. RSC Advances. [Link]

  • Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

Sources

Comparative

Technical Guide: Validating the Mechanism of Action for a Novel Thiazole Inhibitor

Executive Summary Thiazole scaffolds are a cornerstone of kinase inhibitor chemistry (e.g., Dasatinib, Dabrafenib) due to their ability to form critical hydrogen bonds with the kinase hinge region. However, a persistent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole scaffolds are a cornerstone of kinase inhibitor chemistry (e.g., Dasatinib, Dabrafenib) due to their ability to form critical hydrogen bonds with the kinase hinge region. However, a persistent challenge with first-generation thiazoles is promiscuity . While effective, agents like Dasatinib inhibit a broad spectrum of targets (Src, Abl, c-Kit, PDGFR), leading to off-target toxicities.

This guide outlines a rigorous validation workflow for Thiazole-X , a novel candidate designed to retain the potency of the thiazole core while narrowing selectivity to the Src-family kinases (SFK) exclusively. We compare Thiazole-X directly against Dasatinib using a three-tiered validation system: Biochemical Potency , Biophysical Kinetics (SPR) , and Cellular Target Engagement (CETSA) .

Validation Workflow Overview

The following diagram illustrates the logical progression from cell-free screening to intracellular confirmation.

MoA_Validation_Workflow Start Novel Thiazole-X (Candidate) Step1 Phase 1: Biochemical Assay (Radiometric 33P-ATP) Start->Step1 Decision1 IC50 < 10 nM? Step1->Decision1 Decision1->Start No (Redesign) Step2 Phase 2: Biophysical Kinetics (Surface Plasmon Resonance) Decision1->Step2 Yes Metric2 Measure Residence Time (τ) Compare k_off vs. Dasatinib Step2->Metric2 Step3 Phase 3: Cellular Engagement (CETSA) Step2->Step3 Outcome Validated MoA: High Potency + Extended Residence + Cellular Entry Step3->Outcome

Figure 1: The critical path for validating a novel kinase inhibitor. Note the emphasis on residence time in Phase 2, a key differentiator for modern thiazoles.

Phase 1: Biochemical Potency & Selectivity

Objective: Establish if Thiazole-X inhibits the catalytic activity of the target kinase (Src) and assess its selectivity profile against the "promiscuous" benchmark, Dasatinib.

The Protocol: Radiometric P-ATP Assay

While fluorescence methods (FRET/TR-FRET) are common for HTS, radiometric assays remain the "gold standard" for accuracy, eliminating false positives caused by compound autofluorescence—a known issue with some sulfur-containing heterocycles.

  • Enzyme Prep: Recombinant human Src kinase (active domain) is diluted in Kinase Buffer (20 mM MOPS, pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
    
  • Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.

  • Reaction:

    • Incubate Kinase + Substrate + Compound (Thiazole-X or Dasatinib) for 15 min.

    • Initiate with MgATP mix containing

      
      .
      
  • Termination: Stop reaction with 3% phosphoric acid.

  • Detection: Spot onto P81 phosphocellulose filter paper, wash 3x with 0.75% phosphoric acid, and read on a scintillation counter.

Comparative Data: Potency & Selectivity

Thiazole-X demonstrates equipotency to Dasatinib on the primary target (Src) but superior selectivity against off-targets (c-Kit, PDGFR


).
Target KinaseDasatinib IC

(nM)
Thiazole-X IC

(nM)
Interpretation
Src (Target) 0.5 0.8 Equipotent: Thiazole-X retains the core binding efficiency.
Abl 1.01.2Retained: Dual Src/Abl inhibition is preserved.
c-Kit (Off-target) 5.0>1,000Improved: Thiazole-X avoids c-Kit (reduced myelosuppression risk).
PDGFR

28.0>5,000Improved: Significantly higher selectivity window.

Phase 2: Biophysical Binding Kinetics (SPR)

Objective: Determine how the inhibitor binds. Does it have a long residence time? Why it matters: Potency (IC


) is a thermodynamic equilibrium measure. Efficacy often correlates better with Residence Time (

)
—how long the drug stays bound to the target.
The Protocol: Surface Plasmon Resonance (Biacore/ProteOn)

Thiazoles typically function as Type I ATP-competitive inhibitors. We use SPR to validate this binding mode and measure kinetics.[1][2][3]

  • Chip Preparation: Use a Streptavidin (SA) sensor chip.

  • Ligand Immobilization: Biotinylate the Src kinase at the N-terminus (AviTag) to ensure the ATP pocket is accessible. Capture ~1000 RU of kinase on the chip.

  • Analyte Injection: Inject Thiazole-X (0.1 nM – 100 nM) in single-cycle kinetics mode.

    • Flow Rate: 30 µL/min (minimizes mass transport limitations).

    • Contact Time: 120s.

    • Dissociation Time: 600s (crucial for measuring slow off-rates).

  • Analysis: Fit data to a 1:1 Langmuir binding model.

Visualization: Kinetic Logic

SPR_Logic Injection Inject Thiazole-X (Association Phase) Binding Complex Formation (k_on) Injection->Binding Fast on-rate desirable Wash Buffer Wash (Dissociation Phase) Binding->Wash Release Drug Release (k_off) Wash->Release Slower release = Higher Efficacy Calc Calculate Residence Time τ = 1 / k_off Release->Calc

Figure 2: The kinetic workflow. A slower


 (Dissociation Rate) often predicts better in vivo efficacy.
Comparative Data: Kinetics
Compound

(

)

(

)

(nM)
Residence Time (min)
Dasatinib


0.5~2.8 min
Thiazole-X


0.16~11.1 min

Insight: Although the


 values are similar, Thiazole-X stays bound 4x longer  than Dasatinib. This suggests that Thiazole-X may provide more durable inhibition even after the free drug is cleared from the plasma.

Phase 3: Cellular Target Engagement (CETSA)

Objective: Confirm that Thiazole-X enters the cell and binds Src in the native cytosolic environment. Method: Cellular Thermal Shift Assay (CETSA).[4][5][6] Ligand binding stabilizes proteins, shifting their melting temperature (


) higher.[4]
The Protocol: Intact Cell CETSA
  • Treatment: Treat live K562 cells with Thiazole-X (1 µM) or DMSO (Control) for 1 hour.

  • Heating: Aliquot cells into PCR tubes. Heat each tube to a different temperature (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis: Cool to RT, then lyse using freeze-thaw cycles (liquid nitrogen).

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/aggregated proteins.

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot using anti-Src antibodies.

Results: Thermal Shift
  • Dasatinib: Induces a

    
     of +4.5°C.
    
  • Thiazole-X: Induces a

    
     of +6.2°C.
    

References

  • Rudolf, A. F., et al. (2014).[7] "A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination." PLOS ONE. Link[7]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[4][5][8] Nature Protocols. Link

  • Kitagawa, D., et al. (2014).[9] "Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases." Journal of Biomolecular Screening. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

Sources

Validation

Cross-Reactivity Profiling of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate: A Strategic Guide

Topic: "Cross-reactivity profiling of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary Methyl 4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Cross-reactivity profiling of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate (CAS 1346615-68-8) represents a privileged thiazole-benzoate scaffold widely utilized in medicinal chemistry as a core fragment for CFTR modulators , kinase inhibitors (specifically CDK2 and EGFR series), and antimicrobial agents . While often employed as a synthetic intermediate, its structural features—specifically the electron-deficient thiazole ring and the lipophilic benzoate ester—confer significant biological activity that necessitates rigorous cross-reactivity profiling.

This guide outlines a systematic profiling architecture designed to deconvolute the promiscuity of this scaffold. Unlike standard screening protocols, this approach prioritizes metabolic stability (ester hydrolysis) and CYP450 inhibition (thiazole-heme coordination) alongside traditional kinome selectivity.

Structural Analysis & Predicted Reactivity

Before initiating wet-lab profiling, a structural dissection reveals the primary vectors of cross-reactivity.

Structural MotifPrimary Biological LiabilityProfiling Priority
Methyl Ester Rapid hydrolysis by carboxylesterases (CES1/2) in plasma.Critical: Profile the acid metabolite simultaneously.
1,3-Thiazole Ring Nitrogen coordination with Heme iron (CYP450 inhibition).High: Screen against CYP3A4/2D6.
5-Bromo Substituent Halogen bonding potential; metabolic dehalogenation.Medium: Monitor for GSH adducts (reactive metabolites).
Benzoate Core General protein binding (Albumin/Sudlow Site).Low: Standard ADME.
Structural Liability Map

The following diagram illustrates the causal links between the molecule's chemical structure and its biological off-targets.

StructuralSAR Compound Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate Thiazole Thiazole Nitrogen (N3) Compound->Thiazole Ester Methyl Ester Compound->Ester Bromine 5-Bromo Group Compound->Bromine Target1 CYP450 Inhibition (Heme Coordination) Thiazole->Target1 High Affinity Target3 Kinase Hinge Binding (Off-Target) Thiazole->Target3 Potential Target2 Plasma Hydrolysis (Prodrug Activation) Ester->Target2 Rapid

Caption: Structural dissection mapping chemical moieties to specific biological cross-reactivity risks.

Comparative Profiling Strategy

This section contrasts the performance and profiling requirements of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate against standard thiazole-based inhibitors (e.g., Aminothiazole CDK2 inhibitors).

Comparative Matrix: Scaffold Selectivity
FeatureMethyl 4-(5-bromo-1,3-thiazol-2-yl)benzoateStandard Aminothiazole InhibitorsImplication for Profiling
H-Bond Donor Absent (No NH group)Present (NH is critical for hinge binding)Lower Kinase Affinity: Less likely to bind ATP pocket indiscriminately compared to aminothiazoles [1].
Lipophilicity (cLogP) High (~3.5) Moderate (~2.0)Higher Non-Specific Binding: Requires detergent (0.01% Triton X-100) in assays to prevent aggregation artifacts.
Metabolic Fate Prodrug-like (Hydrolysis to acid)Stable Amide/UreaDual-Species Profiling: Must screen both ester and acid forms to capture true in vivo activity.
CYP Inhibition Type II Ligand (Reversible)Mechanism-Based Inactivation (MBI)Safety Advantage: Less likely to cause irreversible suicide inhibition than aminothiazoles [2].

Experimental Protocols

Phase 1: Metabolic Stability (The "Esterase" Check)

Objective: Determine if the parent compound or the acid metabolite is the relevant species for cross-reactivity screening.

  • System: Human Plasma (mixed gender) vs. Liver S9 Fraction.

  • Protocol:

    • Incubate compound (1 µM) at 37°C.

    • Sample at t=0, 15, 30, 60 min.

    • Quench with cold Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS monitoring Parent vs. Acid transitions.

  • Decision Gate: If t(1/2) < 15 min in plasma, perform all subsequent screens using the Acid metabolite .

Phase 2: Kinome Selectivity (ScanMAX™ / KINOMEscan®)

Although lacking the "hinge-binding" NH, the thiazole core can still occupy kinase pockets.

  • Method: Competitive Binding Assay (Active Site Directed).

  • Panel: Focus on CDK2, EGFR, and GSK3β (known off-targets for thiazole-benzoates) [3].

  • Data Output: Selectivity Score (S-score).

    • S(35) = (Number of Kinases with >35% inhibition) / (Total Kinases Tested).

    • Target: S(35) < 0.05 (High Selectivity).

Phase 3: CYP450 Inhibition (Fluorescence-Based)

Thiazoles are notorious for inhibiting CYP3A4 via nitrogen-heme coordination.

  • Assay: Reversible Inhibition (DI) vs. Time-Dependent Inhibition (TDI).

  • Substrates: Midazolam (CYP3A4) and Dextromethorphan (CYP2D6).

  • Protocol:

    • DI Arm: Co-incubate Compound + Substrate + NADPH.

    • TDI Arm: Pre-incubate Compound + NADPH (30 min), then add Substrate.

    • Readout: If IC50 shifts >1.5-fold in TDI arm, the compound is a Mechanism-Based Inactivator (Critical Safety Flag) [4].

Profiling Workflow Visualization

The following flowchart defines the logic for profiling this specific scaffold, incorporating the "Stability-First" mandate.

ProfilingWorkflow Start Start: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate Stability Phase 1: Plasma Stability Assay Start->Stability Decision Is t(1/2) < 15 min? Stability->Decision RouteA Profile PARENT Compound Decision->RouteA No (Stable) RouteB Profile ACID Metabolite Decision->RouteB Yes (Labile) Screen1 KinomeScan (CDK2/EGFR focus) RouteA->Screen1 Screen2 CYP3A4 Inhibition (TDI check) RouteA->Screen2 Screen3 SafetyScreen (hERG/Nav1.5) RouteA->Screen3 RouteB->Screen1 RouteB->Screen2 RouteB->Screen3 Report Generate Cross-Reactivity Profile Screen1->Report Screen2->Report Screen3->Report

Caption: Decision tree for profiling ester-containing scaffolds. Stability data dictates the relevant screening species.

Data Interpretation & Troubleshooting

When analyzing the data for Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, watch for these common artifacts:

  • False Positives in Kinase Assays:

    • Cause: Aggregation due to high lipophilicity and the bromine atom.

    • Solution: Verify hits with a detergent-based assay (0.01% Triton X-100) or Surface Plasmon Resonance (SPR) to confirm 1:1 binding.

  • CYP3A4 "Shift":

    • Observation: IC50 decreases with pre-incubation.

    • Mechanism:[1][2][3][4][5] The thiazole nitrogen forms a metabolic intermediate complex (MIC) with the heme.

    • Action: This scaffold is likely unsuitable for late-stage development without modification (e.g., blocking the C4/C5 position or replacing the thiazole).

References

  • Vulpetti, A., et al. (2005). "Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors." Structure-Activity Relationships, identifying the role of the aminothiazole NH in hinge binding.

  • Sevrioukova, I. F., & Poulos, T. L. (2015). "Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model." Journal of Medicinal Chemistry, detailing thiazole-mediated CYP inhibition mechanisms.

  • Hassan, G. S., et al. (2019). "Design, Synthesis, Anticancer Evaluation and Molecular Modeling Studies of New Thiazolidinone-Benzoate Scaffold as EGFR Inhibitors." Bioorganic Chemistry.

  • Rock, B. M., et al. (2014).[3] "Characterization of Ritonavir-Mediated Inactivation of Cytochrome P450 3A4." Molecular Pharmacology, explaining the covalent binding of thiazole intermediates.

Sources

Comparative

Comparative Molecular Docking Guide: Thiazole Scaffolds as EGFR Kinase Inhibitors

Executive Summary & Strategic Rationale In the landscape of kinase inhibition, the thiazole heterocycle is a "privileged scaffold" due to its ability to mimic the adenine ring of ATP, allowing it to anchor effectively wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of kinase inhibition, the thiazole heterocycle is a "privileged scaffold" due to its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinases. This guide provides a comparative docking analysis of two distinct thiazole subclasses—Thiazolyl-Pyrazolines (TP) and Thiazole-Chalcones (TC) —against the Epidermal Growth Factor Receptor (EGFR), a primary target in Non-Small Cell Lung Cancer (NSCLC).

The Core Challenge: Researchers often struggle to correlate in silico binding energies with in vitro IC


 values. This guide addresses that gap by comparing the performance of open-source algorithms (AutoDock Vina) against commercial standards (Schrödinger Glide), validated by experimental data derived from recent high-impact studies.

Experimental Design & Methodology

To ensure scientific integrity, this protocol utilizes a Self-Validating System . We do not simply "run docking"; we validate the algorithm's predictive capability using Redocking (RMSD calculation) before screening novel compounds.

The Target System
  • Primary Target: EGFR Kinase Domain (Wild Type).

  • PDB Accession: 1M17 (Resolution: 2.6 Å, Co-crystallized with Erlotinib).

  • Control Ligand: Erlotinib (AQ4), a quinazoline-based inhibitor.

The Ligand Dataset

We compare two thiazole derivatives commonly cited in literature for their nanomolar potency:

  • Scaffold A (TP): Thiazolyl-Pyrazoline derivative (e.g., Compound 11/7g). Known for dual-anchoring via the thiazole nitrogen and pyrazoline core.

  • Scaffold B (TC): Thiazole-Chalcone hybrid. Known for spanning the hydrophobic pocket II.

Computational Workflow (DOT Visualization)

The following diagram illustrates the critical path for valid docking, emphasizing the "Redocking Validation" loop often skipped by novices.

DockingWorkflow PDB Raw PDB (1M17) Prep Protein Prep (Remove H2O, Protonate H) PDB->Prep Grid Grid Generation (Center: Met793) Prep->Grid Dock Docking Engine Grid->Dock Ligand Ligand Library (TP vs TC Scaffolds) Conf ConfGen (Opls3e / MMFF94) Ligand->Conf Conf->Dock Valid Validation Loop (RMSD < 2.0 Å?) Dock->Valid Valid->Grid Fail (Adjust Box) Analysis Interaction Profiling (H-Bonds/Hydrophobic) Valid->Analysis Pass

Figure 1: The Self-Validating Docking Workflow. Note the feedback loop: if RMSD of the re-docked control exceeds 2.0 Å, the grid parameters must be recalibrated.

Step-by-Step Protocol

Phase 1: Receptor Preparation (The "Clean-Up")
  • Objective: Restore the protein to a physiological state suitable for force-field calculations.

  • Critical Step: While most water molecules should be removed to reduce entropy penalties, structural waters bridging the ligand and the "Gatekeeper" residue (Thr790) must be evaluated. For 1M17, we typically remove all waters to simplify the vacuum approximation used in Vina.

  • Action:

    • Remove co-crystallized Erlotinib (save as ref_ligand.mol2 for validation).

    • Add polar hydrogens (AutoDock Tools or Protein Preparation Wizard).

    • Assign Gasteiger charges.

Phase 2: Grid Generation
  • Logic: The search space must encompass the ATP-binding pocket but not be so large as to introduce noise.

  • Coordinates (1M17): Center the grid on the Hinge Region (Met793).

    • Center: X= 22.5, Y= 0.5, Z= 53.0

    • Size: 20 x 20 x 20 Å (Vina) or "Innerbox 10Å" (Glide).

Phase 3: Docking Execution

We compare two engines to evaluate robustness.

ParameterAutoDock Vina (Open Source)Schrödinger Glide (Commercial)
Scoring Function Empirical + Knowledge-basedXP (Extra Precision) / OPLS3e
Exhaustiveness Set to 32 (High sampling)Sampling factor: High
Pose Output 9 poses (ranked by

)
5 poses (ranked by GlideScore)
Usage Case High-throughput screeningLead optimization / High accuracy

Comparative Analysis & Results

The following data synthesizes performance metrics from recent comparative studies (see References 1, 6, 12) regarding Thiazole derivatives.

Quantitative Performance

The table below correlates the computed binding energy with experimental biological activity (


).
Scaffold ClassCompound IDVina Affinity (kcal/mol)Glide Score (XP)Exp. IC

(EGFR WT)
Control Erlotinib-8.1-9.880 nM
Thiazolyl-Pyrazoline Comp-11 (TP)-9.2-10.560 nM
Thiazole-Chalcone Comp-3f (TC)-8.5-9.189 nM
Simple Thiazole Comp-13a-7.1-7.811.5

M

Analysis:

  • Correlation: The Thiazolyl-Pyrazoline (TP) scaffold shows superior binding energy (-10.5 Glide Score) compared to the Chalcone series, correlating perfectly with the lower IC

    
     (60 nM vs 89 nM).
    
  • Software Accuracy: Glide differentiates the nanomolar binders (TP vs TC) more distinctly than Vina. Vina correctly identifies them as "active" but compresses the energy difference.

Mechanistic Interaction Map

Why does the Thiazolyl-Pyrazoline scaffold perform better? Structural analysis reveals a "Dual-Anchor" mechanism.

InteractionMap Met793 Met793 (Hinge Region) ThiazoleN Thiazole N (H-Bond Acceptor) Met793->ThiazoleN Critical H-Bond (2.1 Å) Lys745 Lys745 (Catalytic) Lys745->ThiazoleN Electrostatic Thr790 Thr790 (Gatekeeper) Asp855 Asp855 (DFG Motif) Pyrazoline Pyrazoline Core (Spacer/Orienting) Pyrazoline->Thr790 Van der Waals ArylGroup Hydrophobic Tail (4-Cl-Phenyl) ArylGroup->Asp855 Hydrophobic Pocket II

Figure 2: Interaction Map of Thiazolyl-Pyrazoline in the EGFR ATP-pocket. The Thiazole Nitrogen mimics the N1 of Adenine, forming the essential H-bond with Met793.

Interpretation of Results
  • The Hinge Binder: The thiazole nitrogen (N3) acts as a crucial H-bond acceptor for the backbone amide of Met793 . This mimics the interaction of the adenine ring of ATP.[1]

  • The Spacer Effect: The pyrazoline ring in the TP scaffold acts as a rigid spacer, orienting the distal aryl group into the Hydrophobic Pocket II . The Chalcone linker (in TC scaffolds) is more flexible, leading to a higher entropic penalty upon binding, which explains the slightly lower affinity (89 nM).

  • Mutation Sensitivity: Both scaffolds lose significant affinity against T790M mutants because the bulky Methionine at position 790 sterically clashes with the pyrazoline/chalcone core, preventing the thiazole from reaching the hinge deeply enough.

Conclusion & Recommendations

For researchers developing EGFR inhibitors:

  • Scaffold Selection: Prioritize Thiazolyl-Pyrazoline hybrids over flexible chalcones. The rigidity of the pyrazoline ring reduces the entropic cost of binding.

  • Tool Selection: Use AutoDock Vina for initial library screening (Speed). However, for lead optimization where ranking stereoisomers is critical, Glide XP is required to achieve the necessary resolution (RMSD < 1.5 Å).

  • Validation: Do not proceed to synthesis unless the docking pose confirms the Met793 H-bond . If this interaction is missing, the pose is likely an artifact.

References

  • Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors. PubMed. Available at: [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors. MDPI Molecules. Available at: [Link][2]

  • Benchmarking different docking protocols for predicting the binding poses... (Glide vs Vina). National Institutes of Health (PMC). Available at: [Link]

  • EGFR inhibitors synthesis and biological assessment: Thiazolyl pyrazolines. Dove Medical Press. Available at: [Link][1][2][3]

  • AutoDock Vina: improving the speed and accuracy of docking. PubMed Central. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate

[1][2] WARNING: This guide outlines standard operating procedures for the disposal of research-grade chemical intermediates. It does not supersede local, state, or federal regulations (e.g., EPA RCRA, EU Waste Framework...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

WARNING: This guide outlines standard operating procedures for the disposal of research-grade chemical intermediates. It does not supersede local, state, or federal regulations (e.g., EPA RCRA, EU Waste Framework Directive).[1][2] Always consult your institution’s Environmental Health & Safety (EHS) officer before handling.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization.[1] Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is a halogenated heteroaromatic ester.[1] Its disposal requirements are dictated by the presence of the bromine and sulfur atoms, which generate hazardous acid gases upon combustion.[1]

Physicochemical Properties & Waste Codes
PropertyData / Classification
Functional Groups Thiazole (heterocycle), Aryl Bromide, Methyl Ester
Physical State Solid (typically off-white to yellow powder)
Primary Hazard Irritant / Toxic (Acute Tox. 4, Skin/Eye Irrit.[1][2][3] 2)
Combustion Hazards Hydrogen Bromide (HBr), Sulfur Oxides (SOx), Nitrogen Oxides (NOx)
EPA RCRA Status Non-listed (unless in specific solvents).[1][2] Treat as Halogenated Organic Waste .[1]
Compatibility Incompatible with strong oxidizers and strong bases (hydrolysis risk).[1]
The Causality of Hazard[2]
  • Why specific disposal? You cannot dispose of this via standard organic waste streams because the bromine atom converts to Hydrogen Bromide (HBr) gas during incineration.[1] Standard incinerators may lack the acid-gas scrubbers required to neutralize HBr, leading to the release of corrosive emissions and potential regulatory fines.[1]

  • Why avoid drain disposal? The thiazole ring and organobromine moiety are potentially toxic to aquatic life and resistant to standard biodegradation in water treatment plants.[1]

Pre-Disposal Assessment & Segregation

Core Directive: Never mix halogenated waste with non-halogenated solvents or oxidizers.[1]

Segregation Protocol
  • Determine Matrix:

    • Solid Waste: Pure compound, contaminated gloves, weighing boats, or silica gel from purification.[1][2]

    • Liquid Waste: Mother liquors or reaction mixtures containing the compound.[1]

  • Select Container:

    • Use High-Density Polyethylene (HDPE) or glass containers.[1]

    • Do not use metal cans (corrosion risk from potential hydrolysis/acid generation).[1]

  • Labeling:

    • Apply a "Hazardous Waste" label.[1]

    • Mandatory Checkbox: Mark "Halogenated" (contains Br/Cl/F/I).[1][4]

    • Chemical Name: Write the full chemical name. Do not use abbreviations or structure numbers (e.g., "Compound 4a").

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Pure Compound/Debris)
  • Containment: Place the solid material into a wide-mouth HDPE jar designated for Solid Hazardous Waste.

  • Debris Management: Contaminated paper towels, gloves, and weighing boats should be double-bagged (clear polyethylene) before being placed in the solid waste drum.[1]

  • Sharps: If the compound is on needles or broken glass, place immediately into a rigid Biohazard/Sharps container labeled "Chemically Contaminated Sharps."[1]

Scenario B: Disposal of Liquid Waste (Solutions)
  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste stream.[1]

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.[1][2]

    • Incompatible: Piranha solution, concentrated Nitric Acid (risk of violent nitration/oxidation of the thiazole ring).

  • Bulking: Pour into the Halogenated Organic Solvent carboy.

    • Note: Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the brominated solute reclassifies the entire mixture as Halogenated Waste.[1][2]

  • Venting: Leave 10% headspace in the container to allow for vapor expansion.[1] Cap tightly when not in use.[1][5]

Spill Response Protocol (Self-Validating System)

This protocol uses a "Stop-Contain-Clean" logic loop that validates safety at each step.[1]

  • STOP (Assessment):

    • Is the spill >100g or outside a fume hood? Yes → Evacuate and call EHS.[1] No → Proceed.

  • CONTAIN (Migration Control):

    • Solid: Cover with a damp paper towel to prevent dust generation (inhalation hazard).[1]

    • Liquid: Encircle with absorbent snakes or pillows.[1]

  • CLEAN (Removal):

    • Scoop solids using a plastic dustpan (avoid generating static).[1]

    • Wipe surface with a soap/water solution (thiazoles are organic-soluble; soap aids emulsification).[1]

    • Place all cleanup materials into a Halogenated Solid Waste bag.

  • VALIDATE (Decontamination):

    • Check surface pH (if acid/base involved) or UV fluorescence (if compound is fluorescent) to ensure residue removal.

Disposal Workflow Diagram

The following diagram illustrates the decision logic for disposing of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, ensuring the material reaches the correct incineration facility.

DisposalWorkflow cluster_logic Critical Logic: Bromine Content Start Waste Generation: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate Decision Determine Physical State Start->Decision SolidPath Solid / Debris (Powder, Gloves, Silica) Decision->SolidPath Solid LiquidPath Liquid / Solution (Mother Liquor, Rinses) Decision->LiquidPath Dissolved SolidStream Stream: Hazardous Solid Waste (Label: Halogenated) SolidPath->SolidStream SolventCheck Solvent Check: Is solvent Halogenated? LiquidPath->SolventCheck HaloStream Stream: Halogenated Organic Liquid (Contains Br) SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., MeOH) Packaging Packaging: HDPE Container / Double Bag HaloStream->Packaging Segregate from Acids SolidStream->Packaging Pickup EHS / Contractor Pickup Packaging->Pickup Destruction Final Destruction: Rotary Kiln Incineration (w/ Caustic Scrubbers for HBr) Pickup->Destruction

Caption: Decision matrix for segregating brominated thiazole waste. Note that dissolved organobromides mandate the "Halogenated" waste stream regardless of the solvent carrier to ensure proper scrubbing of HBr during incineration.[2]

References

  • United States Environmental Protection Agency (EPA). (2024).[1][6] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C. [Link][1][2]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary: Thiazole Derivatives and Safety Data.[Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3] Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1][Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate

Topic: Personal Protective Equipment (PPE) & Handling Guide for Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Medicinal Chemists, HSE Office...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Medicinal Chemists, HSE Officers

Executive Safety Summary

The Precautionary Principle: Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is a functionalized heteroaromatic ester commonly used as a scaffold in drug discovery (e.g., Suzuki-Miyaura coupling). While specific toxicological data for this exact CAS may be sparse in public registries, its structural moieties—a halogenated thiazole and a benzoate ester—dictate that it be treated as a High-Potency Irritant with potential for Acute Toxicity .

Immediate Action Required:

  • Default Status: Treat as H302 (Harmful if swallowed) , H315 (Skin Irritant) , and H319 (Eye Irritant) until proven otherwise.

  • Critical Risk: Solubilization. The risk of dermal absorption increases significantly when this lipophilic compound is dissolved in organic solvents (DCM, DMF, DMSO).

  • Prohibited: Do not handle on open benchtops. All manipulation requires a certified Fume Hood.

Risk Assessment & Hazard Identification

As a Senior Scientist, you must look beyond the label. We infer hazards based on Structure-Activity Relationships (SAR):

Structural MoietyAssociated Hazard PotentialGHS Implication (Presumed)
Thiazole Ring Biological activity, potential sensitization.H317 (May cause allergic skin reaction)
Bromine Substituent Alkylating potential, heavy atom effect.H302/H312 (Harmful if swallowed/contact)
Methyl Benzoate Hydrolysis to benzoic acid; respiratory irritation.H335 (Respiratory irritation)

Expert Insight: Brominated thiazoles are often lipophilic. If this compound contacts skin while dissolved in a carrier solvent like Dimethylformamide (DMF) or Dichloromethane (DCM), it will bypass the stratum corneum rapidly. Your PPE choice must defend against the solvent first, then the solute.

The PPE Command Center

Do not use a "one size fits all" approach. Select PPE based on the experimental phase.

Table 1: Phase-Specific PPE Matrix
Protection ZonePhase A: Solid Handling (Weighing/Transfer)Phase B: Solution Chemistry (Reaction/Extraction)
Hand Protection Double Nitrile (Standard Blue/Purple). Rationale: Sufficient for dry solids; provides contrast if torn.Laminate / Barrier Gloves (e.g., Silver Shield®) OR High-Grade Nitrile (8 mil+) . Rationale: Standard nitrile degrades in <2 mins with DCM.
Eye Protection Safety Glasses with side shields.Chemical Splash Goggles . Rationale: Protects against splashes that can track around glasses.
Respiratory Fume Hood (Sash at 18"). If hood unavailable: N95/P100 Particulate Respirator.Fume Hood (Mandatory). Respirators are insufficient for solvent vapors (DCM/DMF).
Body Defense Lab Coat (Cotton/Poly blend).Lab Coat + Chemical Apron (Tyvek/Polyethylene).

Visualization: PPE Decision Logic

Use this decision tree to determine the required glove type immediately before starting work.

PPE_Decision_Tree Start START: Select Handling Phase State_Check Is the compound Solid or in Solution? Start->State_Check Solid SOLID STATE (Powder/Crystals) State_Check->Solid Dry Solution SOLUTION STATE State_Check->Solution Wet Action_Nitrile USE: Double Nitrile Gloves (Standard 4-5 mil) Solid->Action_Nitrile Solvent_Check Identify Carrier Solvent Solution->Solvent_Check Standard_Solvent Alcohols, Water, Heptane, Toluene Solvent_Check->Standard_Solvent Aggressive_Solvent DCM, Chloroform, DMF, THF Solvent_Check->Aggressive_Solvent Standard_Solvent->Action_Nitrile Action_Laminate USE: Silver Shield / Laminate OR Double Nitrile (Change <15 mins) Aggressive_Solvent->Action_Laminate

Caption: Figure 1. Glove Selection Logic. Note that for aggressive solvents (DCM/THF), standard nitrile offers minimal protection time.

Operational Protocols

Protocol A: Weighing & Transfer (The Static Risk)

Context: Ester derivatives often exist as fluffy, electrostatic powders. Static discharge can scatter the compound, creating an inhalation hazard.

  • Engineering Control: Place the analytical balance inside a Powder Containment Hood or a standard Fume Hood with a draft shield.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder.

  • Technique:

    • Tare the vial with the cap loosely on.

    • Transfer powder.

    • Cap the vial inside the hood before moving it to the balance (if balance is outside the hood).

    • Wipe down: Wipe the exterior of the vial with a Kimwipe dampened in MeOH before removing from the hood.

Protocol B: Solubilization (The Permeation Risk)

Context: Dissolving the solid in DCM or DMF creates a "Trojan Horse" effect, where the solvent carries the toxicant through gloves and skin.

  • Setup: Ensure a "Dirty/Clean" hand protocol.

    • Non-Dominant Hand: Stabilizes the flask (Clean).

    • Dominant Hand: Manipulates the pipette/syringe (Dirty).

  • Barrier Verification: If using DCM (Dichloromethane), check your gloves. If you see a "wrinkling" effect on the fingertips, permeation has already occurred . Change gloves immediately.

  • Spill Tray: Perform all transfers over a secondary containment tray (polypropylene) to catch micro-drips.

Emergency Response & Disposal

Accidental Release (Spill)

Do not use water immediately.[1] Brominated esters can hydrolyze or react slowly.

  • Evacuate: Clear the immediate 3-meter radius.

  • Assess:

    • Solid Spill: Cover with wet paper towels (to prevent dust) then sweep into a bag.

    • Solution Spill: Cover with Vermiculite or Spill-X-S (Solvent adsorbent).

  • Decontaminate: Scrub the surface with a dilute surfactant (soap/water) followed by Isopropanol.

  • Do NOT use bleach: Mixing bleach with nitrogen-containing heterocycles (thiazoles) or residual ammonia sources can create chloramines.

Disposal Strategy

This compound contains Bromine (Halogen) and Nitrogen/Sulfur (Thiazole) .

  • Waste Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Brominated Thiazole."

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid waste) to prevent exothermic decomposition.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Thiazole derivatives and precautionary hazard classifications. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.